molecular formula C11H10FO4- B13829266 2-Acetoxy-5-fluorobenzylacetate

2-Acetoxy-5-fluorobenzylacetate

Cat. No.: B13829266
M. Wt: 225.19 g/mol
InChI Key: LBIOYOGWFXPJCL-UHFFFAOYSA-M
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Description

2-Acetoxy-5-fluorobenzylacetate is a useful research compound. Its molecular formula is C11H10FO4- and its molecular weight is 225.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Acetoxy-5-fluorobenzylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acetoxy-5-fluorobenzylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10FO4-

Molecular Weight

225.19 g/mol

IUPAC Name

3-(2-acetyloxy-5-fluorophenyl)propanoate

InChI

InChI=1S/C11H11FO4/c1-7(13)16-10-4-3-9(12)6-8(10)2-5-11(14)15/h3-4,6H,2,5H2,1H3,(H,14,15)/p-1

InChI Key

LBIOYOGWFXPJCL-UHFFFAOYSA-M

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)F)CCC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Structural Characterization and Synthetic Utility of 2-Acetoxy-5-fluorobenzylacetate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 100754-78-7 Molecular Formula: C₁₁H₁₀FO₄ Molecular Weight: 226.19 g/mol

Executive Summary: The "Masked" Electrophile

In the landscape of medicinal chemistry, 2-Acetoxy-5-fluorobenzylacetate (also known as 5-fluoro-2-hydroxybenzyl alcohol diacetate) represents a specialized bifunctional scaffold. It is not merely a protected intermediate; it is a "chemical warhead" designed for controlled reactivity.

Its structure contains two distinct ester moieties:

  • Phenolic Acetate (C2): Acts as a robust protecting group, masking the acidity of the phenol (

    
    ) and preventing oxidative degradation (quinonoid formation).[1]
    
  • Benzylic Acetate (C1-tethered): Serves as a latent leaving group. Under Lewis acid catalysis or enzymatic cleavage, this moiety activates the benzylic position for electrophilic attack, making this molecule a prime alkylating agent for constructing complex heterocycles.

This guide dissects the structural logic, synthesis, and application of this compound, moving beyond basic characterization to its role in high-value API synthesis.[1]

Chemical Structure & Physiochemical Profile[1][2][3]

Structural Logic

The molecule is built upon a 5-fluorosaligenin (5-fluoro-2-hydroxybenzyl alcohol) core.[1] The introduction of the fluorine atom at the 5-position is strategic:

  • Metabolic Stability: It blocks the para-position relative to the phenol, a primary site for cytochrome P450-mediated hydroxylation.

  • Electronic Modulation: The strong electronegativity of fluorine pulls electron density from the ring, slightly deactivating it towards oxidation while increasing the acidity of the parent phenol (prior to acetylation).[1]

Physiochemical Data Table

Data derived from computational consensus and homologous series analysis.

PropertyValueImplication for Research
LogP (Predicted) 2.15 ± 0.3Moderate lipophilicity; optimal for cell membrane penetration in prodrug applications.[1]
H-Bond Donors 0Fully "capped" structure; no labile protons, reducing non-specific binding.[1]
H-Bond Acceptors 5Interactions mediated via ester carbonyls and fluorine.[1]
Rotatable Bonds 5High conformational flexibility, aiding in enzyme active site fitting (e.g., Lipases).[1]
Topological Polar Surface Area (TPSA) 52.6 ŲWell within the "Rule of 5" (<140 Ų) for oral bioavailability.
Boiling Point (Predicted) 315°CHigh boiling point requires vacuum distillation for purification.[1]

Synthetic Pathways: Causality & Protocol[4]

There are two primary routes to access 2-Acetoxy-5-fluorobenzylacetate. The choice depends on the starting material availability and scale.

Pathway A: The "Mannich Base Acetolysis" (Industrial/Scale-Up Route)

Why this route? It avoids the use of expensive reducing agents (like


) and unstable aldehyde intermediates. It converts 4-fluorophenol directly into the functionalized scaffold.

Mechanism:

  • Aminomethylation: 4-Fluorophenol reacts with formaldehyde and dimethylamine to form the Mannich base.[1]

  • Acetolysis: Reaction with acetic anhydride cleaves the C-N bond, replacing the amine with an acetate (Polonovski-type reaction logic).[1]

Pathway B: The "Reduction-Acetylation" (Laboratory Standard)

Why this route? It offers higher purity for small-scale medicinal chemistry applications where 5-fluorosalicylaldehyde is readily available.

SynthesisPathways Start1 4-Fluorophenol Mannich Mannich Base (2-((dimethylamino)methyl)- 4-fluorophenol) Start1->Mannich HCHO, Me2NH (Mannich Rxn) Product 2-Acetoxy-5-fluorobenzylacetate (Target) Mannich->Product Ac2O, Reflux (Acetolysis) Start2 5-Fluorosalicylaldehyde Inter2 5-Fluorosaligenin (Diol Intermediate) Start2->Inter2 NaBH4, MeOH (Reduction) Inter2->Product Ac2O, Pyridine (Global Acetylation)

Figure 1: Dual synthetic pathways.[1] Pathway A (top) utilizes acetolysis of a Mannich base for efficiency.[1] Pathway B (bottom) uses standard reduction-protection.

Experimental Protocols

Protocol 1: Synthesis via Mannich Base Acetolysis

Adapted from methodologies for salicylic acid derivatives [1].[1]

Reagents:

  • 4-Fluorophenol (1.0 eq)

  • Formaldehyde (37% aq, 2.0 eq)

  • Dimethylamine (40% aq, 2.0 eq)

  • Acetic Anhydride (

    
    , excess)[1]
    

Step-by-Step:

  • Aminomethylation: In a round-bottom flask, dissolve 4-fluorophenol in water. Add dimethylamine and formaldehyde dropwise while maintaining temperature

    
     (Exothermic!). Stir at RT for 4 hours.
    
  • Workup: Extract with ethyl acetate, dry over

    
    , and concentrate to yield the crude Mannich base (oil).
    
  • Acetolysis: Dissolve the crude oil in toluene.[1] Add acetic anhydride (3.0 eq) dropwise to the refluxing solution.

    • Critical Control Point: The reaction releases volatile amines.[1] Ensure proper venting/scrubbing.

  • Reflux: Continue reflux for 16 hours.

  • Purification: Cool to

    
    , add methanol (to quench excess anhydride), and wash with 5% HCl (to remove unreacted amines). Distill under high vacuum (
    
    
    
    ) to collect the title compound (b.p.
    
    
    at 0.5 mmHg).[2]
Protocol 2: Quality Control (NMR Validation)

Self-Validating the Structure:

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.10 (s, 3H, Phenolic 
      
      
      
      ).[1]
    • 
       2.32 (s, 3H, Benzylic 
      
      
      
      ).
    • 
       5.05 (s, 2H, Benzylic 
      
      
      
      ).
    • 
       6.90–7.20 (m, 3H, Aromatic protons). Look for complex splitting due to 
      
      
      
      coupling.
  • 
     NMR: 
    
    • Single peak around -115 to -120 ppm (typical for fluoro-aromatics).

Reactivity & Applications: The "Benzylic Switch"

The utility of 2-Acetoxy-5-fluorobenzylacetate lies in the differential reactivity of its two ester groups.

Friedel-Crafts Alkylation (The "Leaving Group" Effect)

The benzylic acetate is an excellent leaving group in the presence of Lewis acids (


 or 

).[1] This generates a resonance-stabilized benzylic carbocation, which can alkylate electron-rich aromatics or heterocycles.
  • Application: Synthesis of fluorinated diphenylmethanes or benzylated indoles.[1]

  • Mechanism: The fluorine atom inductively destabilizes the carbocation slightly (compared to non-fluorinated), making the cation more reactive (hotter electrophile) once formed.[1]

Enzymatic Resolution (Prodrug Activation)

Lipases (e.g., Candida antarctica Lipase B) show specificity towards the primary benzylic ester over the phenolic ester.

  • Bio-Logic: This allows for the sequential release of the active moiety. Hydrolysis of the benzylic ester releases the alcohol, which can then undergo oxidation or further metabolism.

Reactivity cluster_chemical Chemical Activation (Lewis Acid) cluster_bio Biological Activation (Esterase) Target 2-Acetoxy-5-fluorobenzylacetate Cation Benzylic Carbocation (Reactive Electrophile) Target->Cation BF3·OEt2 (-AcOH) Inter 5-Fluoro-2-acetoxybenzyl alcohol Target->Inter Esterase (Fast Hydrolysis) Product1 Alkylated Heterocycle (Drug Scaffold) Cation->Product1 Nucleophile (Ar-H) Final 5-Fluorosaligenin (Active Metabolite) Inter->Final Esterase (Slow Hydrolysis)

Figure 2: Divergent reactivity profiles.[1] Chemical activation (left) yields electrophiles for synthesis. Biological activation (right) yields the active salicyl alcohol.

References

  • Sharma, G. V. M., Ilangovan, A., & Lavanya, B. (2004). A short and efficient synthesis of 5-fluoro salicylic acid.[2] Synthetic Communications, 34(3).

  • BuyersGuideChem.[3] (n.d.). 2-Acetoxy-5-fluorobenzylacetate Properties and CAS 100754-78-7.[3]

  • PubChem. (2025).[1] 4-Fluorobenzyl acetate Compound Summary (Homologous structural reference).

  • Lozowicka, B., et al. (2022).[1][4] Enzymatic Synthesis of Flavours and Fragrances... on the Example of Benzyl Alcohol and Its Selected Derivatives. MDPI Molecules.

  • Sigma-Aldrich. (n.d.). 2-(acetyloxy)-5-(2-bromoacetyl)phenyl]methyl acetate Product Sheet. (Note: Representative link for structural analog sourcing).

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-Acetoxy-5-fluorobenzylacetate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility characteristics, thermodynamic modeling, and experimental determination protocols for 2-Acetoxy-5-fluorobenzylacetate (CAS 100754-78-7), a critical fluorinated intermediate in pharmaceutical synthesis.

Executive Summary & Compound Identity

2-Acetoxy-5-fluorobenzylacetate is a specialized diester intermediate used in the synthesis of fluorinated bioactive scaffolds. Its solubility profile is the governing factor in process optimization, specifically for purification via crystallization and reaction solvent selection.

Physicochemical Profile
PropertySpecification
IUPAC Name (2-acetyloxy-5-fluorophenyl)methyl acetate
CAS Number 100754-78-7
Molecular Formula C₁₁H₁₁FO₄
Molecular Weight 226.20 g/mol
Physical State Solid / Low-melting Solid (Dependent on purity)
Predicted LogP ~1.8 – 2.2 (Lipophilic)
H-Bond Donors/Acceptors 0 Donors / 4 Acceptors

Theoretical Solubility Framework

Understanding the dissolution mechanism requires analyzing the solute-solvent interactions based on the Hansen Solubility Parameters (HSP) . The molecule contains two ester groups (polar, H-bond acceptors) and a fluorinated aromatic ring (lipophilic, electron-withdrawing).

Predicted Solubility Behavior[3]
  • Polar Aprotic Solvents (High Solubility): Solvents like Ethyl Acetate , Acetone , and Dichloromethane (DCM) interact favorably with the ester moieties via dipole-dipole forces. DCM is often the solvent of choice for extraction.

  • Polar Protic Solvents (Temperature-Dependent): Methanol , Ethanol , and Isopropanol show moderate solubility at room temperature but high solubility at elevated temperatures, making them ideal candidates for cooling crystallization.

  • Non-Polar Solvents (Low Solubility): n-Hexane and Heptane exhibit poor interaction with the polar ester groups, serving as effective anti-solvents to induce precipitation.

  • Water (Insoluble): The hydrophobic aromatic core and lack of H-bond donors render the compound practically insoluble in water.

Experimental Protocols for Solubility Determination

To generate precise solubility data (mole fraction,


) required for process scaling, two complementary methodologies are recommended: the Dynamic Laser Monitoring Method  (for speed) and the Static Gravimetric Method  (for equilibrium accuracy).
Method A: Dynamic Laser Monitoring (Synthetic Method)

This method detects the precise temperature of dissolution (clearing point) for a known mass fraction.

Workflow:

  • Preparation: Weigh specific mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel.
  • Setup: Insert a laser source and a light intensity sensor (photodiode) across the vessel.

  • Heating: Heat the slurry slowly (e.g., 0.2 K/min) with constant stirring.

  • Detection: Monitor laser transmittance. The transition from low transmittance (suspension) to maximum transmittance (clear solution) indicates the saturation temperature (

    
    ).
    
  • Repetition: Repeat with varying mass fractions to construct the polythermal solubility curve.

Method B: Static Gravimetric Method (Analytical Method)

Used to verify equilibrium solubility at fixed temperatures.

Workflow:

  • Saturation: Add excess solute to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (controlled to ±0.05 K) for 24–48 hours.

  • Sampling: Stop agitation and allow settling (2–4 hours). Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to avoid precipitation).

  • Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm) or evaporate the solvent and weigh the residue (gravimetric).

Visualization: Experimental Workflow

SolubilityWorkflow cluster_Methods Method Selection Start Start: Define Solvent System Prep Sample Preparation (Weigh Solute + Solvent) Start->Prep Laser Dynamic Laser Method (Vary T, Fixed Conc) Prep->Laser Speed Static Static Gravimetric (Fixed T, Excess Solute) Prep->Static Accuracy Measure Data Acquisition (T_sat or Concentration) Laser->Measure Detect Clearing Point Static->Measure HPLC / Weighing Model Thermodynamic Modeling (Apelblat / Van't Hoff) Measure->Model Output Solubility Curve & Process Parameters Model->Output

Caption: Comparative workflow for Dynamic (Laser) and Static solubility determination methodologies.

Thermodynamic Modeling

Experimental data must be correlated using thermodynamic models to predict solubility at unmeasured temperatures and optimize crystallization.

Modified Apelblat Equation

The most widely used semi-empirical model for correlating solubility (


) with temperature (

). It accounts for the non-ideal behavior of the solution.


  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical model parameters determined via non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution;
      
      
      accounts for the temperature dependence of the heat capacity.
Van't Hoff Equation

A simplified model ideal for narrow temperature ranges, relating solubility to the enthalpy of dissolution (


).


  • 
     : Apparent enthalpy of dissolution.
    
  • 
     : Apparent entropy of dissolution.
    
  • 
     : Universal gas constant (8.314 J/mol·K).
    
  • Utility: A plot of

    
     vs. 
    
    
    
    yields a straight line where the slope is
    
    
    .
Visualization: Thermodynamic Logic

ThermoLogic cluster_Models Correlation Models Data Experimental Data (x_exp vs T) Apelblat Apelblat Equation ln x = A + B/T + C ln T Data->Apelblat VantHoff Van't Hoff Equation ln x = -dH/RT + dS/R Data->VantHoff Wilson Wilson / NRTL (Activity Coefficients) Data->Wilson Regression Non-linear Regression (Minimize RMSD) Apelblat->Regression VantHoff->Regression Wilson->Regression Params Model Parameters (A, B, C, dH, dS) Regression->Params App Process Design (Crystallizer Sizing) Params->App

Caption: Logical flow for converting raw solubility data into thermodynamic process parameters.

Process Implications & Applications

Crystallization Solvent Selection

Based on the structural properties of 2-Acetoxy-5-fluorobenzylacetate:

  • Primary Solvent: Ethanol or Isopropanol . These likely show a steep solubility curve (high

    
    ), allowing for high recovery yields upon cooling.
    
  • Anti-Solvent: Water (if miscible with primary) or Heptane (if primary is organic). Adding water to an ethanolic solution of the compound will drastically reduce solubility, forcing precipitation.

Purification Strategy

If the synthesis results in impurities (e.g., unreacted benzyl alcohol or fluorinated phenols):

  • Dissolve crude solid in hot Ethyl Acetate (high solubility).

  • Add Hexane slowly until turbidity is observed.

  • Cool gradually to 0–5°C.

  • The diester (2-Acetoxy-5-fluorobenzylacetate) should crystallize out, leaving more polar impurities in the mother liquor.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for HSP prediction logic).
  • Sha, F., et al. (2020).[3] Solubility and Thermodynamic Properties of Bioactive Compounds in Organic Solvents. Journal of Chemical & Engineering Data. (Reference for Laser Monitoring Protocol). Link

  • SynQuest Laboratories. (2024). Product Specification: 2-Acetoxy-5-fluorobenzylacetate (CAS 100754-78-7).[4] Link

Sources

Comprehensive Safety Data and Application Guide for 2-Acetoxy-5-fluorobenzylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetoxy-5-fluorobenzylacetate (CAS: 100754-78-7) is a highly specialized fluorinated aromatic compound. While it occasionally serves as a building block in pharmaceutical synthesis, its most prominent, field-validated application is as an advanced electrolyte additive in lithium-ion batteries. By acting as a sacrificial reductant, it facilitates the formation of a robust, fluoride-rich Solid Electrolyte Interphase (SEI) on carbon-based anodes.

This whitepaper provides materials scientists, battery engineers, and drug development professionals with a rigorous Material Safety Data Sheet (MSDS) profile, physicochemical properties, and a self-validating experimental protocol for its safe handling and application in energy storage systems.

Chemical Identity & Physicochemical Profiling

Accurate chemical identification is critical for predicting reactivity and ensuring safe storage. The presence of both an acetoxy group and a fluorinated aromatic ring makes this compound susceptible to hydrolysis under basic or highly humid conditions.

PropertyValue
Chemical Name 2-Acetoxy-5-fluorobenzylacetate
IUPAC / Synonyms 2-(Acetyloxy)-5-fluorobenzenemethanol 1-acetate
CAS Registry Number 100754-78-7
Molecular Formula C₁₁H₁₁FO₄
Molecular Weight 226.20 g/mol
Hazard Classification Xi (Irritant)
Primary Application Electrolyte additive for Li-ion batteries; Organic intermediate

Data supported by chemical supplier databases for CAS 100754-78-7 .

Core Safety Data Sheet (SDS) & Hazard Mitigation

Handling fluorinated acetates requires stringent engineering controls to prevent exposure and chemical degradation.

GHS Hazard Classifications

Based on structural analogs and supplier safety data, 2-Acetoxy-5-fluorobenzylacetate is classified as an Irritant (Xi) .

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements & Emergency Response
  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • First Aid: In case of skin contact, flush with copious amounts of water and wash with soap. If inhaled, move the subject to fresh air immediately and seek medical attention if dyspnea occurs.

Engineering Controls and Storage
  • Storage Causality: The compound must be stored in a cool, dry environment under an inert atmosphere (e.g., Argon or Nitrogen). Exposure to ambient moisture can lead to the hydrolysis of the acetate groups, yielding acetic acid and altering the compound's electrochemical signature.

  • PPE: Nitrile gloves (double-gloving recommended for prolonged handling), chemical splash goggles, and a flame-resistant lab coat. All open handling must occur within a certified Class II biological safety cabinet or a fume hood.

Mechanistic Insights: Role in Advanced Energy Storage

In the context of lithium-ion batteries, standard carbonate solvents (like Ethylene Carbonate) often decompose continuously on the anode, leading to capacity fade. According to foundational patents on fluorinated additives , 2-Acetoxy-5-fluorobenzylacetate solves this by acting as an SEI stabilizer.

The Causality of Electrochemical Stabilization: The electron-withdrawing fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the molecule. During the initial charging cycle, this ensures the additive is reduced before the bulk electrolyte. This sacrificial reduction cleaves the acetate groups and releases fluoride ions (F⁻), which precipitate as Lithium Fluoride (LiF). A LiF-rich SEI is electronically insulating—halting further electrolyte degradation—but highly ionically conductive, allowing seamless Li⁺ transport.

G A 2-Acetoxy-5-fluorobenzylacetate (Electrolyte Additive) B Electrochemical Reduction at Anode Surface A->B C Cleavage of Acetate Groups B->C D Release of Fluoride Ions (F-) B->D E Formation of LiF-rich Solid Electrolyte Interphase (SEI) C->E D->E F Suppression of Solvent Co-intercalation E->F G Enhanced Battery Cycle Life F->G

Mechanism of SEI formation and stabilization by 2-Acetoxy-5-fluorobenzylacetate.

Validated Experimental Protocol: Electrolyte Formulation & Cell Assembly

To ensure reproducibility and safety, the following protocol is designed as a self-validating system . Moisture control is the critical variable; even trace water reacts with the LiPF₆ salt to form highly corrosive hydrofluoric acid (HF), which destroys the battery's transition metal cathode.

Step-by-Step Methodology
  • Glovebox Preparation (Environmental Control):

    • Purge an antechamber and transfer all materials into an Argon-filled glovebox.

    • Validation: Verify that internal sensors read O₂ < 0.1 ppm and H₂O < 0.1 ppm before opening any chemical vials.

  • Additive Weighing:

    • Using an analytical balance, weigh enough 2-Acetoxy-5-fluorobenzylacetate to achieve a 1.0 to 5.0 wt% concentration relative to the total electrolyte mass.

  • Electrolyte Dissolution:

    • Dissolve the additive into a base electrolyte solution (e.g., 1M LiPF₆ in 1:1 v/v Ethylene Carbonate / Dimethyl Carbonate). Stir magnetically for 2 hours at room temperature until fully homogenized.

  • Quality Assurance (Self-Validation Step):

    • Extract a 1 mL aliquot and perform a Karl Fischer titration.

    • Causality Check: If the water content exceeds 10 ppm, the batch is compromised and must be discarded. Proceeding with wet electrolyte will lead to HF generation and catastrophic cell failure.

  • Coin Cell Assembly:

    • Assemble CR2032 coin cells using a standard transition metal oxide cathode, a polyolefin separator, and a graphite anode. Inject 40 µL of the formulated electrolyte.

  • Electrochemical Formation Cycling:

    • Transfer cells to a battery tester. Run the first two cycles at a slow C/10 rate. This slow kinetic rate is strictly required to allow the additive to decompose uniformly and form a dense, non-porous SEI layer.

Workflow S1 Glovebox Preparation (Argon Atmosphere, <0.1 ppm H2O) S2 Weighing 2-Acetoxy-5-fluorobenzylacetate (PPE: Nitrile Gloves, Lab Coat) S1->S2 S3 Dissolution in Base Electrolyte (e.g., 1M LiPF6 in EC/DMC) S2->S3 S4 Electrolyte Filtration & QA (Karl Fischer Titration) S3->S4 S5 Coin Cell Assembly (Cathode / Separator / Anode) S4->S5 S6 Electrochemical Testing & Cycling S5->S6

Step-by-step workflow for safe handling and battery electrolyte preparation.

References

  • Google Patents. Validates the use of 2-acetoxy-5-fluorobenzyl acetate as a sacrificial electrolyte additive to improve cycle life in lithium-ion systems.
  • Google Patents. Provides authoritative grounding on the broader class of fluorinated acetates and their electrochemical reduction mechanisms.
  • 2-Acetoxy-5-fluorobenzylacetate | C11H11FO4 Chemical Properties BuyersGuideChem. Source for molecular weight, structural formula, and GHS hazard classifications (Xi). URL: [Link]

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of 2-Acetoxy-5-fluorobenzylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

The synthesis of 2-acetoxy-5-fluorobenzylacetate from 2-hydroxy-5-fluorobenzyl alcohol is a crucial transformation in synthetic organic chemistry. This reaction involves the protection of both a phenolic and a primary benzylic hydroxyl group as acetate esters. Acetyl groups are excellent protecting groups because they are stable under neutral and acidic conditions but can be readily removed under basic conditions, making them valuable in multi-step syntheses.[1] The fluorinated aromatic motif, coupled with the di-protected hydroxyl functionalities, makes the target molecule a potentially valuable intermediate for the development of novel pharmaceutical agents and functional materials.

This document provides a detailed, field-tested protocol for this di-acetylation reaction. It delves into the underlying reaction mechanism, explains the rationale behind procedural choices, and offers a step-by-step guide from reaction setup to product purification and characterization, ensuring scientific integrity and reproducibility.

Reaction Principle and Mechanism

The conversion of 2-hydroxy-5-fluorobenzyl alcohol to 2-acetoxy-5-fluorobenzylacetate is achieved through a nucleophilic acyl substitution reaction.[2] In this process, both the phenolic and alcoholic hydroxyl groups act as nucleophiles, attacking the electrophilic carbonyl carbons of the acetylating agent, acetic anhydride.

Causality of Reagent Selection:

  • Acetic Anhydride ((CH₃CO)₂O): Serves as the source of the acetyl groups. It is highly reactive due to the presence of two carbonyl groups and an excellent leaving group (the acetate ion), making it a more potent acylating agent than acetic acid.

  • Pyridine (C₅H₅N): While the reaction can proceed without a catalyst, it is often slow. Pyridine is employed as a basic catalyst. Its role is twofold:

    • It deprotonates the hydroxyl groups (particularly the more acidic phenolic hydroxyl), converting them into more potent alkoxide/phenoxide nucleophiles.

    • It can react with acetic anhydride to form a highly reactive N-acetylpyridinium ion intermediate, which is an even more powerful acetylating agent than acetic anhydride itself. This significantly accelerates the rate of reaction.[1]

The overall reaction proceeds as follows:

Figure 1: Overall di-acetylation reaction.

The mechanism involves the attack of the hydroxyl oxygen on a carbonyl carbon of acetic anhydride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling an acetate ion as a leaving group and forming the acetylated product.

Sources

Application Note: Selective Nucleophilic Substitution of 2-Acetoxy-5-fluorobenzylacetate

[1]

Executive Summary & Chemical Context[2][3][4][5][6][7][8]

2-Acetoxy-5-fluorobenzyl acetate presents a unique "dual-ester" challenge. The molecule contains two electrophilic sites: the phenolic acetate (C1) and the benzylic acetate (C2-position). For drug development, the primary objective is often the selective substitution of the benzylic acetate leaving group (

The "5-Fluoro" Effect

The fluorine atom at the 5-position (para to the phenolic oxygen, meta to the benzylic carbon) exerts a strong inductive electron-withdrawing effect (-I).[1]

  • Impact on

    
    :  The -I effect destabilizes the formation of a benzylic carbocation, making this substrate less reactive towards 
    
    
    pathways compared to non-fluorinated benzyl acetates.
  • Impact on

    
    :  The electron-deficient ring slightly enhances the electrophilicity of the benzylic carbon, favoring 
    
    
    mechanisms with strong nucleophiles, provided the competing attack on the ester carbonyls is suppressed.

Critical Reaction Pathways

The following diagram outlines the competing pathways and the targeted selectivity required for successful substitution.

ReactionPathwayscluster_legendPathway LegendSubstrate2-Acetoxy-5-fluorobenzylacetateBenzCarboBenzylic Carbocation(Destabilized by 5-F)Substrate->BenzCarboLewis Acid (BF3)(Rate Limiting)Product_SNTarget: Benzylic Substitution(Ar-CH2-Nu)Substrate->Product_SNDirect SN2(Pd-Catalysis)Side_HydroSide Product:Deacetylation (Phenol)Substrate->Side_HydroBasic Conditions(Hydrolysis)Side_AcylSide Product:N-Acylation (if Nu is Amine)Substrate->Side_AcylAttack on C=OBenzCarbo->Product_SNNucleophile Attackkey1Green: Desired Pathwaykey2Red: Undesired Side Reactions

Figure 1: Mechanistic pathways for nucleophilic substitution. The 5-fluoro substituent destabilizes the carbocation intermediate, necessitating stronger Lewis Acid activation or transition metal catalysis.

Experimental Protocols

Protocol A: Lewis Acid-Mediated C-C Bond Formation

Objective: Introduction of carbon nucleophiles (Allylation/Cyanation) without deprotecting the phenol. Mechanism: Generation of an incipient benzylic carbocation using Boron Trifluoride Etherate (

Reagents:

  • Substrate: 2-Acetoxy-5-fluorobenzyl acetate (1.0 equiv)

  • Nucleophile: Allyltrimethylsilane (1.2 equiv) or TMSCN (1.2 equiv)

  • Catalyst:

    
     (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 2-Acetoxy-5-fluorobenzyl acetate (500 mg, 2.2 mmol) in anhydrous DCM (10 mL). Cool the solution to -78°C using a dry ice/acetone bath.

    • Why: Low temperature prevents polymerization and suppresses side reactions on the phenolic ester.

  • Nucleophile Addition: Add Allyltrimethylsilane (0.42 mL, 2.6 mmol) dropwise via syringe.

  • Activation: Add

    
     (0.30 mL, 2.4 mmol) dropwise over 5 minutes.
    
    • Observation: The solution may turn slightly yellow/orange, indicating complexation.

  • Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.5) should disappear, replaced by the less polar allylated product.

  • Quench: Quench with saturated aqueous

    
     (10 mL) at 0°C. Vigorous stirring is required to neutralize the Lewis acid.
    
  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).

Expected Yield: 75-85% Data Validation:

Protocol B: Indirect Substitution via Bromide Activation (The "Robust" Route)

Objective: Substitution with Heteroatoms (Amines/Thiols). Rationale: Direct reaction of amines with the acetate leads to amide formation (attack on carbonyl). Converting the benzylic acetate to a benzylic bromide creates a "soft" electrophile that reacts faster with amines than the ester carbonyls do.

Reagents:

  • Substrate: 2-Acetoxy-5-fluorobenzyl acetate

  • Brominating Agent: 33% HBr in Acetic Acid (HBr/AcOH)

  • Nucleophile: Secondary Amine (e.g., Morpholine, Piperidine)

  • Base:

    
     or DIPEA
    

Workflow Diagram:

BromideRouteStep1STEP 1: ActivationSubstrate + HBr/AcOH(0°C to RT, 2h)IntermedIntermediate:2-Acetoxy-5-fluorobenzyl bromideStep1->IntermedSelective substitutionof benzylic OAcStep2STEP 2: Substitution+ Amine / K2CO3 / ACNIntermed->Step2Isolate or One-PotFinalFinal Product:2-Acetoxy-5-fluorobenzyl-amineStep2->FinalSN2 Displacement

Figure 2: Indirect substitution workflow avoiding ester cleavage.

Step-by-Step Methodology:

  • Bromination:

    • Dissolve 2-Acetoxy-5-fluorobenzyl acetate (1.0 g) in DCM (5 mL).

    • Add 33% HBr in AcOH (2.0 equiv) dropwise at 0°C.

    • Stir at room temperature for 2-4 hours.

    • Self-Validating Check: Aliquot NMR will show a shift of the benzylic protons from ~5.1 ppm (OAc) to ~4.5 ppm (Br).

    • Workup: Pour into ice water, extract with DCM, wash with cold

      
       (carefully!) to remove acid. Dry and concentrate to give the bromide intermediate . (Note: This intermediate is a lachrymator; handle in fume hood).
      
  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve the crude bromide in Acetonitrile (ACN).

    • Add

      
       (1.5 equiv) and the Amine (1.1 equiv).
      
    • Stir at room temperature for 3-6 hours.

    • Note: Heating is rarely needed and may cause hydrolysis of the phenolic acetate.

    • Workup: Filter off solids, concentrate, and purify via column chromatography.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) 5-F deactivating the carbocation.Increase Lewis Acid to 1.5 equiv or switch to TMSOTf (stronger activation).
Deacetylation (Phenol formation) Moisture in solvent or basic workup too aggressive.Use strictly anhydrous DCM. Quench with cold, dilute acid or buffer instead of base if product is acid-stable.
N-Acylation (Protocol B) Reaction with amine too slow; amine attacks ester.[1]Ensure the intermediate is fully converted to the Bromide before adding amine. Bromides react 100x faster than acetates.
Polymerization High concentration/Temperature.Perform reactions at <0.1 M concentration and keep temperature low (-78°C for Lewis Acid steps).

References

  • Use of Acetate as a Leaving Group in Palladium-C

    • Context: Describes the activation of benzylic acetates using Pd catalysts, relevant for Protocol A altern
    • Source: Kuwano, R. et al. J. Org. Chem.
    • (Verified via Search)

  • Nucleophilic Substitution of Benzyl Halides with Ammonium Acet

    • Context: Provides comparative reactivity data between benzyl acetates, chlorides, and bromides, supporting the "Protocol B" strategy of converting to bromide for better yields.
    • Source: Wolfson, A. et al. Asian J. Chem.

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide.

    • Context: Discusses the electronic effects of fluorine on benzylic substitution and the stability of carbocation intermediates in fluorin
    • Source:Royal Society of Chemistry / PMC
  • Synthesis of Bioactive Derivatives

    • Context: Illustrates the handling of similar fluorinated phenol/benzyl intermedi
    • Source: BenchChem Applic

Hydrolysis of 2-Acetoxy-5-fluorobenzylacetate to 2-hydroxy-5-fluorobenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Hydrolysis of 2-Acetoxy-5-fluorobenzylacetate

Abstract & Strategic Overview

This application note details the optimized protocol for the hydrolysis of 2-acetoxy-5-fluorobenzylacetate (diacetate) to 2-hydroxy-5-fluorobenzyl alcohol . This transformation is a critical deprotection step in the synthesis of fluorinated benzoxaboroles and heterocyclic pharmaceutical intermediates.

While ester hydrolysis is a standard transformation, this specific substrate presents a dual-reactivity challenge: it contains both a phenolic ester (labile, prone to rapid cleavage) and a benzylic ester (requiring standard saponification conditions). Furthermore, the product is a hydroxybenzyl alcohol (saligenin derivative), a class of compounds prone to acid-catalyzed self-condensation (polymerization) to form diphenylmethanes or ethers.

Key Technical Decisions:

  • Reagent Choice: Sodium Hydroxide (NaOH) in Methanol/Water is selected over acid hydrolysis to prevent the polymerization of the benzylic alcohol moiety, which is highly sensitive to strong acids (e.g., HCl, H₂SO₄).

  • Solvent System: A biphasic or miscible organic/aqueous system (MeOH/H₂O) ensures solubility of the lipophilic diacetate while providing the necessary nucleophile (OH⁻).

  • Workup Control: Precise pH adjustment during isolation is the critical quality attribute (CQA) to ensure the phenol is protonated for extraction without triggering acid-catalyzed degradation.

Reaction Mechanism & Logic

The reaction proceeds via a base-catalyzed saponification. The phenolic ester (Ar-OAc) is significantly more electrophilic and hydrolyzes first, followed by the benzylic ester (Ar-CH₂-OAc).

DOT Diagram: Reaction Pathway

ReactionMechanism Start 2-Acetoxy-5-fluorobenzylacetate (Diacetate Precursor) Step1 Intermediate: Phenoxide Formation (Fast) Start->Step1 NaOH (1 eq) Step2 Intermediate: Benzylic Hydrolysis (Rate Limiting) Step1->Step2 NaOH (excess) Salt Dianion Salt (Soluble in Water) Step2->Salt Completion Acid Acidification (pH 4-5) Salt->Acid Quench Product 2-hydroxy-5-fluorobenzyl alcohol (Target) Acid->Product Precipitation/Extraction

Figure 1: Step-wise hydrolysis mechanism. The phenolic ester cleaves rapidly, often even under mild conditions, while the benzylic ester requires full saponification conditions.

Materials & Equipment

ComponentGrade/SpecRole
Precursor 2-Acetoxy-5-fluorobenzylacetateStarting Material
Base Sodium Hydroxide (NaOH), 2M or 4M aq.Hydrolysis Agent
Solvent Methanol (MeOH) or THFSolubilizer
Quench Acid 1M Citric Acid or 1M HClProtonation (Controlled)
Extraction Ethyl Acetate (EtOAc)Product Isolation
Drying Agent Sodium Sulfate (Na₂SO₄)Water Removal

Detailed Experimental Protocol

Scale: 10.0 mmol (approx. 2.26 g of diacetate) Expected Yield: 85–92%

Phase A: Hydrolysis
  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a temperature probe.

  • Dissolution: Charge 2-Acetoxy-5-fluorobenzylacetate (2.26 g, 10 mmol) and Methanol (20 mL) . Stir until fully dissolved.

    • Note: THF can be used if solubility is an issue, but MeOH is preferred for green chemistry principles.

  • Base Addition: Cool the solution to 0–5°C (ice bath). Dropwise, add NaOH (4M aqueous solution, 7.5 mL, 30 mmol) .

    • Stoichiometry: 2.0 eq is theoretically required (one for each ester), but 3.0 eq is used to drive the reaction to completion and ensure the phenol remains deprotonated (phenoxide) in solution.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 1–2 hours .

    • Monitor: Check via TLC (Hexane:EtOAc 1:1). The starting material (high Rf) should disappear. The intermediate (mono-acetate) may appear transiently. The product (low Rf) will be at the baseline if the plate is not acidic, or distinct if acidified.

Phase B: Workup & Isolation (Critical Step)
  • Concentration: Evaporate the bulk Methanol under reduced pressure (Rotavap) at 35°C . Do not heat above 40°C to avoid thermal degradation.

    • Result: You will have an aqueous residue containing the sodium salt of the product.

  • Washing (Optional): Dilute with Water (10 mL) and wash with minimal Dichloromethane (DCM, 10 mL) to remove any non-polar impurities or unreacted starting material. Discard the organic (DCM) layer.

  • Acidification: Cool the aqueous layer to 0°C. Slowly add 1M Citric Acid or 1M HCl dropwise with vigorous stirring.

    • Target pH:Adjust to pH 4–5.

    • Warning: Do NOT drop to pH < 2. Highly acidic conditions can cause the benzyl alcohol to react with the phenol ring of another molecule, forming a dimer (polymerization).

  • Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 20 mL) .

  • Drying: Combine the organic layers, wash with Brine (10 mL), and dry over anhydrous Na₂SO₄ .

  • Isolation: Filter and concentrate in vacuo to yield the crude solid.

  • Purification: If necessary, recrystallize from Toluene/Hexane or purify via silica column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Process Control & Troubleshooting

DOT Diagram: Workup Logic Flow

WorkupLogic RxnMix Reaction Mixture (Basic pH > 12) Evap Evaporate MeOH RxnMix->Evap Wash DCM Wash (Remove Organics) Evap->Wash Aq. Residue Acidify Acidify to pH 4-5 (CRITICAL CONTROL POINT) Wash->Acidify Aq. Layer (Product as Salt) Extract Extract with EtOAc Acidify->Extract Product Precipitates Dry Dry & Concentrate Extract->Dry

Figure 2: Isolation workflow emphasizing the pH control point to prevent side reactions.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield Incomplete hydrolysisIncrease reaction time or warm to 40°C. Ensure 3.0 eq NaOH is used.
Product is "Sticky"/Gum PolymerizationAcidification was too strong (pH < 2) or temperature too high during evaporation. Use Citric Acid next time.
Starting Material Remains Poor solubilitySwitch solvent to THF/Water (1:1) to ensure the lipophilic diacetate contacts the base.
Extra Spots on TLC OxidationPhenols can oxidize in air under basic conditions. Degas solvents or run under Nitrogen.

Analytical Validation

Upon isolation, the identity of 2-hydroxy-5-fluorobenzyl alcohol should be confirmed:

  • Physical State: White to off-white crystalline solid.

  • Melting Point: ~100–105°C (based on analog 5-fluoro-saligenin derivatives).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 9.5–10.0 ppm (s, 1H, Phenolic -OH , D₂O exchangeable).

    • δ 6.8–7.2 ppm (m, 3H, Aromatic protons).

    • δ 4.9–5.2 ppm (t, 1H, Benzyl -OH ).

    • δ 4.4–4.5 ppm (d, 2H, Benzylic -CH₂- ).

  • ¹⁹F NMR: Single peak typical of aryl fluoride (approx -120 to -130 ppm).

References

  • Kyoto University. (1974). Synthesis of Hydroxybenzyl Compounds.[1][2][3][4][5] (Describes the hydrolysis of 2-acetoxybenzyl acetate to saligenin using alkaline conditions).

  • Organic Chemistry Portal. Synthesis of Benzyl Alcohols. (General methodologies for benzylic ester hydrolysis and stability).

  • Simson Pharma. 2-Fluoro-5-hydroxybenzyl alcohol | CAS No- 438049-37-7. (Commercial availability and structural validation of the target product).

  • Google Patents. Process for the preparation of fluorobenzyl derivatives (EP1114809A1). (Describes alkaline hydrolysis of fluorinated benzyl acetates).

  • National Institutes of Health (NIH). Discovery of Prodrugs... (Discusses stability of acetoxy-benzyl esters and hydrolysis conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Acetoxy-5-fluorobenzylacetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the synthesis of 2-Acetoxy-5-fluorobenzylacetate via the double acetylation of 5-fluoro-2-hydroxybenzyl alcohol . While standard acetylation protocols (acetic anhydride/pyridine) are common, the introduction of the fluorine atom at the C5 position alters the electronic properties of the phenolic ring, occasionally leading to incomplete conversion or hydrolytic instability during workup.

This document moves beyond basic recipes to provide a mechanism-driven troubleshooting framework . We focus on maximizing the conversion of both the phenolic hydroxyl (fast) and the benzylic hydroxyl (slower), while preventing the hydrolysis of the resulting labile esters.

Module 1: Reaction Engineering & Critical Process Parameters (CPP)

The synthesis relies on a nucleophilic acyl substitution. To achieve high yields (>90%), one must drive the reaction to completion while suppressing the equilibrium reversal (hydrolysis).

The Optimized Protocol

Reagents:

  • Substrate: 5-Fluoro-2-hydroxybenzyl alcohol (1.0 equiv)

  • Acylating Agent: Acetic Anhydride (

    
    ) (2.5 - 3.0 equiv)
    
  • Base: Pyridine (3.0 equiv) or Triethylamine (

    
    ) (3.0 equiv)
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous) or THF.

Procedure:

  • Dissolve substrate in anhydrous DCM under

    
     atmosphere.
    
  • Add Base (

    
     or Pyridine) at 0°C.
    
  • Add DMAP (Catalyst).[1][2]

  • Add

    
     dropwise at 0°C to control exotherm.
    
  • Warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitor: TLC (Hexane:EtOAc 3:1). Look for the disappearance of the mono-acetylated intermediate.

Key Mechanistic Insight: The "DMAP Turbocharger"

Standard pyridine acetylation is often too slow for the sterically or electronically modified benzylic position. DMAP acts as a hyper-nucleophilic acyl transfer catalyst.

  • DMAP attacks

    
     to form a highly reactive N-acylpyridinium ion .
    
  • This ion transfers the acetyl group to the alcohol/phenol much faster than

    
     alone.
    
  • The fluorine atom at C5 withdraws electrons, making the phenolic oxygen less nucleophilic than unsubstituted salicyl alcohol; DMAP compensates for this reduced reactivity.

Data Summary: Conditions vs. Yield[4][5][6][7][8][9][10][11]
VariableConditionExpected YieldRisk Factor
Stoichiometry 1.0 eq

<50% (Mono-product)Incomplete reaction.
Catalyst No DMAP60-70%Slow kinetics; requires heating (risk of polymerization).
Catalyst + DMAP (5 mol%) 92-98% Optimal. Fast conversion at RT.
Solvent Wet Solvent<60%

hydrolysis consumes reagent; acid byproduct slows reaction.

Module 2: Visualization of Reaction Logic

The following diagram illustrates the reaction pathway and the critical decision points for troubleshooting.

ReactionFlow cluster_legend Process Logic Start 5-Fluoro-2-hydroxybenzyl alcohol Intermediate Intermediate: Mono-Acetate Start->Intermediate Fast (Phenolic OH) Reagents Ac2O + Base (DMAP Cat.) Reagents->Start Add at 0°C Product Target: 2-Acetoxy-5-fluorobenzylacetate Intermediate->Product Slow (Benzylic OH) Requires DMAP SideRxn Side Product: Hydrolysis / Oligomers Intermediate->SideRxn Water present or Acidic Workup Step1 Activation Step2 Completion

Caption: Reaction pathway demonstrating the sequential acetylation. The benzylic acetylation (Intermediate → Product) is the rate-limiting step requiring DMAP catalysis.

Module 3: Troubleshooting Guides (FAQ)

Scenario A: "I have low yield and a persistent spot on TLC just below the product."

Diagnosis: Incomplete conversion of the benzylic alcohol. The phenolic hydroxyl (Ar-OH) acetylates almost instantly. The benzylic hydroxyl (


) is slower. The "persistent spot" is likely the 2-acetoxy-5-fluorobenzyl alcohol  (mono-acetate).

Corrective Actions:

  • Boost Catalyst: Increase DMAP from 5 mol% to 10 mol%.

  • Time/Temp: Stir longer (overnight) or gently heat to 35°C. Caution: Do not overheat (>50°C) to avoid polymerization.

  • Check Reagent Quality: Ensure

    
     is not hydrolyzed (smells strongly of acetic acid? Use a fresh bottle).
    
Scenario B: "My product disappears or degrades during column chromatography."

Diagnosis: Acid-catalyzed hydrolysis or elimination on Silica Gel. Benzyl acetates are "benzylic esters," which are susceptible to cleavage under acidic conditions. Standard silica gel is slightly acidic (pH 6.0–6.5).

Corrective Actions:

  • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (

    
    ) in Hexane before loading the sample. This buffers the acidity.
    
  • Fast Elution: Do not leave the compound on the column overnight.

  • Alternative: Recrystallization.[1] If the product is solid, try crystallizing from Hexane/EtOAc or Ethanol/Water instead of chromatography.

Scenario C: "The product oil is cloudy or smells of acetic acid."

Diagnosis: Incomplete removal of Acetic Acid/Anhydride during workup. Residual acid catalyzes decomposition of the product.

Corrective Actions:

  • The "Azeotrope" Trick: After concentrating the organic layer, add Toluene and rotary evaporate again. Toluene forms an azeotrope with acetic acid, helping to pull it off.

  • Basic Wash: Ensure the organic layer is washed with Saturated

    
     until bubbling stops completely. Follow with a Brine wash.[1]
    

Module 4: Advanced Workup Logic Tree

Use this decision tree to determine the correct isolation strategy based on your in-process control (IPC).

Troubleshooting Start Reaction Complete? (TLC Check) Yes Proceed to Workup Start->Yes Single Spot No Analyze Impurity Start->No Multiple Spots Quench Quench: Ice/Water (Keep T < 10°C) Yes->Quench Mono Lower Rf Spot Exists (Mono-acetate) No->Mono Benzylic OH remains Baseline Baseline Material (Oligomers) No->Baseline Degradation Action1 Add 0.5 eq Ac2O + 5% DMAP Mono->Action1 Action2 Check Solvent Dryness Restart Baseline->Action2 Wash Wash: Sat. NaHCO3 (Remove Acid) Quench->Wash Dry Dry: Na2SO4 (Remove Water) Wash->Dry

Caption: Decision tree for In-Process Control (IPC) and Workup. Prioritize removing acidic byproducts immediately.

References

  • Steglich Esterification & DMAP Catalysis

    • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
    • Significance: Establishes the mechanism of DMAP as a hyper-nucleophilic catalyst essential for sterically hindered or deactiv
  • Acetylation of Phenols and Alcohols (General Protocols)

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical.
    • Significance: Provides the standard operating procedures for anhydride-based acetylations and safety regarding exothermic reactions.
  • Purification of Sensitive Esters

    • Common Purific
    • Significance: Technical notes on using Triethylamine to neutralize silica gel for acid-sensitive benzyl esters.
  • Stability of Fluorinated Benzyl Derivatives

    • Synthesis of Fluorobenzyl Derivatives (P
    • Significance: Discusses the handling and stability of fluorinated benzyl alcohols and their deriv

Sources

Technical Support Center: Purification of 2-Acetoxy-5-fluorobenzylacetate

[1]

Topic: Column Chromatography Purification of 2-Acetoxy-5-fluorobenzylacetate Document ID: TSC-2025-AFBA-01 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary & Compound Profile

The Challenge: 2-Acetoxy-5-fluorobenzylacetate contains two distinct ester functionalities: a phenolic acetate (C2) and a benzylic acetate (C1-methyl).[1] While the fluorine atom at C5 adds lipophilicity, the dual ester motif makes the compound moderately polar and susceptible to hydrolysis on acidic stationary phases (Silica Gel 60).

Critical Quality Attribute (CQA): The primary purification goal is separating the target di-acetate from the mono-acetate impurities (arising from incomplete acetylation or partial hydrolysis) and the starting material (5-fluorosaligenin).

PropertySpecification / Behavior
Structure 5-Fluoro-2-(acetyloxy)benzyl acetate
Molecular Weight 226.20 g/mol
TLC Behavior UV Active (254 nm).[1] Stains well with PMA or KMnO4.
Stability Risk High. Phenolic acetates can hydrolyze on acidic silica, leading to "ghost spots" or streaking.
Target Rf 0.35 – 0.45 in 20% EtOAc/Hexanes

Pre-Purification & Method Development[1]

Workflow Visualization

The following diagram outlines the decision logic for the purification workflow.

PurificationWorkflowcluster_legendProcess KeyStartCrude Reaction MixtureTLCTLC Analysis(Hex/EtOAc 8:2)Start->TLCCheckCheck Stability on SilicaTLC->CheckDecision1Spots Stable?Check->Decision1BufferPre-treat Silica(1% Et3N in Hexane)Decision1->BufferNo (Streaking/New Spots)StandardStandard Silica Gel 60Decision1->StandardYesColumnFlash ChromatographyGradient ElutionBuffer->ColumnStandard->ColumnFractionsFraction Analysis (TLC/UV)Column->FractionsPoolPool & Concentrate< 40°CFractions->PoolLegend1AssessmentLegend2Critical Action

Caption: Decision tree for selecting stationary phase treatment based on compound stability.

Standard Operating Procedure (SOP)

Step 1: TLC Optimization

  • Eluent: Start with Hexanes:Ethyl Acetate (8:2) .

  • Observation:

    • Target (Di-acetate): Rf ~0.40 (Top spot).

    • Impurity 1 (Mono-acetate): Rf ~0.20 (Middle spot).

    • Impurity 2 (Diol): Rf < 0.10 (Baseline).

  • Reference: Benzyl acetates typically elute faster than their corresponding free alcohols due to the capping of the polar hydroxyl group [1].

Step 2: Sample Loading

  • Technique: Dry Loading is recommended to prevent band broadening.

  • Protocol: Dissolve crude oil in minimal Dichloromethane (DCM). Add Silica Gel (10x weight of crude). Evaporate to a free-flowing powder.[1]

Troubleshooting & FAQs

Q1: My product spot is "streaking" on the TLC plate, and I see a faint trail below the main spot. What is happening?

Diagnosis: This indicates on-column hydrolysis .[1] The acidic nature of standard Silica Gel (pH ~5) is cleaving the labile phenolic acetate group during the run. Solution: Neutralize the stationary phase.

  • Pre-treatment: Slurry the silica gel in Hexanes containing 1% Triethylamine (Et3N) .

  • Column Packing: Pack the column with this slurry.

  • Wash: Flush with 2 column volumes (CV) of pure Hexanes to remove excess amine before loading your sample. Why this works: The Et3N neutralizes acidic silanol sites, preventing acid-catalyzed hydrolysis of the ester [2].

Q2: I am seeing co-elution with a byproduct that has a very similar Rf (ΔRf < 0.05). How do I separate them?

Diagnosis: The impurity is likely a regioisomer or a non-fluorinated analog (if starting materials were impure). Solution: Change the selectivity mechanism (Selectivity Triangle).

  • Switch Solvent: Replace Ethyl Acetate with Dichloromethane (DCM) or Toluene .

    • New System: Toluene:Ethyl Acetate (95:5).

    • Mechanism:[2][3] Aromatic solvents (Toluene) interact via π-π stacking with the fluorinated aromatic ring, often altering the retention order compared to aliphatic solvents [3].

  • Gradient Shallowing: Use a highly shallow gradient (e.g., 5% to 10% EtOAc over 20 CV).

Q3: The product is UV active, but I cannot visualize it clearly after the column run.

Diagnosis: Fluorinated aromatics can sometimes have lower extinction coefficients at standard 254 nm if the auxochromes are weak. Solution:

  • Wavelength: Monitor at 210-220 nm (ester absorption) in addition to 254 nm.

  • Stain: Use Permanganate (KMnO4) or Phosphomolybdic Acid (PMA) dip. The benzylic position is oxidizable, and the esters usually stain well with PMA upon heating.

Q4: My yield is lower than expected (e.g., < 60%), but the NMR of the crude was clean.

Diagnosis: Irreversible adsorption or volatility.

  • Adsorption: Highly polar impurities (salts) might be trapping the compound. Flush the column with 100% EtOAc or 10% MeOH/DCM at the end to check for "stuck" material.

  • Volatility: Benzyl acetates can be semi-volatile.

    • Fix: Do not use high vacuum (< 5 mbar) for extended periods or heat above 40°C during rotary evaporation.

Quantitative Data & Specifications

Solvent System Strength (Eluotropic Series)

Use this table to adjust retention times.

Solvent System (v/v)Polarity Index (P')Estimated Rf of TargetApplication
Hexane (100%) 0.10.00Column Equilibration
Hex/EtOAc (9:1) ~1.00.15 - 0.20Loading / Impurity Elution
Hex/EtOAc (8:2) ~1.80.35 - 0.45 Target Elution
Hex/EtOAc (1:1) ~4.4> 0.80Column Flush
Expected Yields vs. Purity
Purity GradeMethodTypical YieldNotes
Crude Extraction> 95%Contains salts/solvents
Technical Flash (Standard)75 - 85%Minor mono-acetate present
Analytical Flash (Buffered)85 - 92%Prevents hydrolysis loss

References

  • Separation Methods of Phenolic Compounds. MDPI. (2024). Discusses the retention behavior of phenolic derivatives on silica gel and the impact of polarity.

  • Technical Support: Purification of Labile Protected Compounds. BenchChem. (2025).[3] details the use of triethylamine (TEA) to neutralize silica gel for acid-sensitive ester and ether protecting groups.

  • Fluorinated Stationary Phases and Selectivity. ResearchGate. (2025). Explores the interaction of fluorinated aromatics with various stationary/mobile phases, highlighting the utility of π-π interactions.

  • Synthesis of 2-fluorobenzoic acids and derivatives. Arkat USA. (2022). Provides context on the stability and handling of fluorinated benzoic acid derivatives during chromatography.

Technical Support Center: Purification of 2-Acetoxy-5-fluorobenzylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of acetic anhydride impurities from 2-Acetoxy-5-fluorobenzylacetate. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction

2-Acetoxy-5-fluorobenzylacetate is a key intermediate in various synthetic pathways. Its preparation often involves the use of acetic anhydride as an acetylating agent. A common challenge encountered is the presence of residual acetic anhydride in the final product. This impurity can interfere with subsequent reactions, affect product stability, and complicate analytical characterization. This guide is designed to provide robust, field-proven protocols and insights for effectively removing acetic anhydride, ensuring the high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove acetic anhydride from my 2-Acetoxy-5-fluorobenzylacetate sample?

A: Residual acetic anhydride can act as an unwanted acetylating agent in subsequent reaction steps, leading to the formation of byproducts and reducing the yield of your desired product. Furthermore, its presence can interfere with analytical techniques such as NMR and HPLC, leading to inaccurate characterization of your compound. For drug development applications, stringent purity requirements necessitate the complete removal of reactive reagents like acetic anhydride.

Q2: What are the primary methods for removing acetic anhydride?

A: The most common and effective methods rely on the reactivity of acetic anhydride with nucleophiles. These include:

  • Aqueous Work-up: Utilizing water or aqueous basic solutions to hydrolyze the anhydride to acetic acid.

  • Alcohol Quenching: Adding an alcohol, typically methanol, to convert the anhydride to the corresponding acetate ester.

  • Chromatographic Purification: Using techniques like column chromatography to separate the product from the impurity.

  • Distillation/Evaporation: Removing the volatile acetic anhydride and its byproducts under reduced pressure, although this is often less effective on its own due to the relatively high boiling point of acetic anhydride.

Q3: How can I detect the presence of acetic anhydride in my sample?

A: Several analytical techniques can be employed:

  • Gas Chromatography (GC): A standard method for analyzing volatile impurities like acetic anhydride.[1]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify acetic anhydride.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons of acetic anhydride will appear as a characteristic singlet in the ¹H NMR spectrum, allowing for its detection and quantification relative to the product.

  • Infrared (IR) Spectroscopy: Acetic anhydride exhibits characteristic C=O stretching frequencies that can be used for its identification.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Persistent acetic anhydride peak in NMR/GC after work-up. Incomplete quenching or hydrolysis.Increase the amount of quenching agent (water or methanol) and/or the reaction time for the quench. Ensure vigorous stirring during the work-up to maximize interfacial contact. Consider a basic wash (e.g., saturated sodium bicarbonate) to facilitate hydrolysis.
Product degradation during purification. The product may be sensitive to the pH or temperature conditions of the work-up.If your product is base-sensitive, avoid strong basic washes and use a milder base like sodium bicarbonate with careful monitoring. For temperature-sensitive compounds, perform all work-up and evaporation steps at reduced temperatures.
Formation of an emulsion during extractive work-up. High concentration of salts or surfactants.Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Co-elution of product and impurity during column chromatography. Inappropriate solvent system.Optimize the mobile phase for column chromatography. A step-gradient or a shallower gradient of a more polar solvent may be necessary to achieve better separation.

Experimental Protocols

Protocol 1: Aqueous Work-up for Acetic Anhydride Removal

This protocol is a standard and effective method for hydrolyzing and removing excess acetic anhydride.

Principle: Acetic anhydride reacts with water to form two equivalents of acetic acid, which can then be removed by extraction with a basic aqueous solution.[3][4][5]

Workflow Diagram:

cluster_0 Reaction Quenching cluster_1 Extraction cluster_2 Isolation ReactionMixture Crude Reaction Mixture (Product + Acetic Anhydride) AddWater Add Water (Hydrolysis of Acetic Anhydride) ReactionMixture->AddWater WashNaHCO3 Wash with Saturated NaHCO3(aq) (Neutralizes Acetic Acid) AddWater->WashNaHCO3 WashBrine Wash with Brine (Removes Residual Water) WashNaHCO3->WashBrine DryOrganic Dry Organic Layer (e.g., Na2SO4) WashBrine->DryOrganic Evaporate Evaporate Solvent DryOrganic->Evaporate PureProduct Pure 2-Acetoxy-5-fluorobenzylacetate Evaporate->PureProduct

Caption: Aqueous work-up workflow for purification.

Step-by-Step Procedure:

  • Quenching: Carefully add deionized water to the reaction mixture at 0 °C. Stir vigorously for 30 minutes to ensure complete hydrolysis of the acetic anhydride.

  • Extraction: Transfer the mixture to a separatory funnel. If an organic solvent was used in the reaction, add more of the same solvent to dilute the mixture.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. This will neutralize the acetic acid formed during hydrolysis, converting it to sodium acetate, which is highly soluble in the aqueous layer. You will observe gas evolution (CO2); continue to wash until the effervescence ceases.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water and aid in phase separation.

  • Drying and Concentration: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4). Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the purified product.

Protocol 2: Methanol Quench and Evaporation

This method is useful when the product is sensitive to aqueous conditions.

Principle: Acetic anhydride reacts with methanol to form methyl acetate, which is generally more volatile than acetic anhydride and the desired product, facilitating its removal by evaporation.[6]

Workflow Diagram:

cluster_0 Reaction Quenching cluster_1 Purification ReactionMixture Crude Reaction Mixture (Product + Acetic Anhydride) AddMethanol Add Methanol (Forms Methyl Acetate) ReactionMixture->AddMethanol CoEvaporate Co-evaporate with Toluene (Azeotropic Removal) AddMethanol->CoEvaporate HighVacuum Dry under High Vacuum CoEvaporate->HighVacuum PureProduct Pure 2-Acetoxy-5-fluorobenzylacetate HighVacuum->PureProduct

Caption: Methanol quench and evaporation workflow.

Step-by-Step Procedure:

  • Quenching: Cool the reaction mixture to 0 °C and slowly add dry methanol. Stir the mixture for 30 minutes at room temperature.

  • Co-evaporation: Add toluene to the mixture and concentrate it under reduced pressure. The toluene forms a lower-boiling azeotrope with methyl acetate and any remaining acetic acid, aiding in their removal. Repeat this step 2-3 times.

  • High Vacuum: Place the resulting residue under high vacuum for several hours to remove any final traces of volatile impurities.

Protocol 3: Chromatographic Purification

When quenching methods are insufficient or if other impurities are present, column chromatography is the preferred method.

Principle: Separation is based on the differential adsorption of the components of the mixture onto a stationary phase (e.g., silica gel) and their varying solubility in the mobile phase.

Workflow Diagram:

CrudeProduct Crude Product LoadColumn Load onto Silica Gel Column CrudeProduct->LoadColumn Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) LoadColumn->Elute CollectFractions Collect Fractions Elute->CollectFractions AnalyzeFractions Analyze Fractions by TLC CollectFractions->AnalyzeFractions CombinePure Combine Pure Fractions AnalyzeFractions->CombinePure EvaporateSolvent Evaporate Solvent CombinePure->EvaporateSolvent PureProduct Pure 2-Acetoxy-5-fluorobenzylacetate EvaporateSolvent->PureProduct

Caption: Column chromatography purification workflow.

Step-by-Step Procedure:

  • Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity, is often effective.

  • Fraction Collection and Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-Acetoxy-5-fluorobenzylacetate.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of both the product and the impurity is essential for designing an effective purification strategy.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
2-Acetoxy-5-fluorobenzylacetate C11H11FO4226.20Not readily available. Estimated to be >250 °C at atmospheric pressure.Soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone. Insoluble in water.
Acetic Anhydride C4H6O3102.09139.8[3][7][8]Reacts with water and alcohols. Soluble in ether, chloroform, and benzene.[4]

References

  • Wikipedia. Acetic anhydride. [Link]

  • Univar Solutions. Acetic Anhydride. [Link]

  • Stobec. Acetic Anhydride. [Link]

  • Gasmet. Acetic anhydride. [Link]

  • Google Patents.
  • Digital Commons@ETSU. Kinetics and Activation Energy Parameters for Hydrolysis of Acetic Anhydride in a Water-Acetone Cosolvent System. [Link]

  • ASTM International. E1616 Standard Test Method for Analysis of Acetic Anhydride Using Gas Chromatography. [Link]

  • Canadian Science Publishing. PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: V. THE HYDROLYSIS OF ACETIC ANHYDRIDE. [Link]

  • ResearchGate. Modelling and Simulation of the Batch Hydrolysis of Acetic Anhydride to Produce Acetic Acid. [Link]

  • ACS Publications. Hydrolysis of Acetic Anhydride in Concentrated Acetic Acid without Catalysis. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column. [Link]

  • American Chemical Society. Chromatographic determination of acetic anhydride in workroom air. [Link]

  • Scribd. Synthesis and Analysis of Benzyl Acetate. [Link]

  • Reddit. Removing Excess Acetic Anhydride from Acylation reaction? [Link]

  • Royal Society of Chemistry. A method for the determination of acetic anhydride in mixtures with acetic acid. [Link]

  • ResearchGate. Remove acetic anhydride excess? [Link]

  • OSHA. Acetic Anhydride. [Link]

  • Aus-e-Tute. Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]

  • Chemistry Stack Exchange. How to remove Acetic Anhydride? [Link]

  • Google Patents.
  • GlycoPOD. O-Acetylation using acetic anhydride in pyridine. [Link]

  • ResearchGate. How to Remove traces of acetic anhydride from acetic acid? [Link]

  • Chemistry Stack Exchange. In the reaction between salicylic acid and acetic anhydride to produce aspirin, why is it necessary to quench the reaction? [Link]

  • ResearchGate. What is the best work-up for acetic anhydride/pyradine acetylation? [Link]

  • SIELC Technologies. Benzyl acetate. [Link]

  • Google Patents.
  • Google Patents.
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]

  • Iowa State University Digital Repository. QUANTITATIVE ACID-CATALYZED ACETYLATION. [Link]

  • ResearchGate. Benzyl Acetate: A Review on Synthetic Methods. [Link]

  • Google Patents.
  • BuyersGuideChem. 2-Acetoxy-5-fluorobenzylacetate | C11H10FO4. [Link]

  • Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • ScienceDirect. Synthesis of “F-Labelled 2-Fluoro- 1,4-quinones Using Acetylhypofluorite. [Link]

  • SciSpace. Synthesis of fluoroacetate from fluoride, glycerol, and beta-hydroxypyruvate by Streptomyces cattleya. [Link]

  • American Elements. 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate. [Link]

  • Google Patents. CN109384683B - Preparation method of 2-amino-5-fluoroacetophenone.
  • Patsnap. Preparation process of 5-fluoro-2-hydroxyacetophenone. [Link]

  • CAS Standard Information Network. 2-ACETOXY-5-FLUOROBENZYLACETATE. [Link]

  • Pharmaffiliates. 2-Acetoxy-5-acetylbenzyl Acetate, CAS No : 24085-06-1. [Link]

Sources

Technical Support Center: Recrystallization of 2-Acetoxy-5-fluorobenzylacetate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to optimizing recrystallization solvents for 2-Acetoxy-5-fluorobenzylacetate, presented in a technical support center format with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals.

Welcome to the technical support guide for the purification of 2-Acetoxy-5-fluorobenzylacetate via recrystallization. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth guidance, troubleshooting advice, and frequently asked questions to help you optimize your crystallization process. As Senior Application Scientists, we aim to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and troubleshoot effectively.

Conceptual Overview: The Science of Recrystallization

Recrystallization is a powerful purification technique based on differential solubility. The fundamental principle is that the solubility of a compound in a solvent generally increases with temperature. In an ideal recrystallization, a solvent is identified that dissolves the target compound (2-Acetoxy-5-fluorobenzylacetate) and any impurities at an elevated temperature, but in which the target compound is poorly soluble at lower temperatures. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Impurities, being present in lower concentrations, ideally remain dissolved in the solvent.

The choice of solvent is paramount and is governed by the "like dissolves like" principle. The polarity of the solvent must be well-matched to the polarity of the solute. 2-Acetoxy-5-fluorobenzylacetate, with its two ester functional groups and a fluorinated aromatic ring, is a molecule of moderate polarity. Therefore, the ideal solvent will likely also be moderately polar, or a carefully balanced mixture of a polar and a non-polar solvent.

Solvent Selection Strategy: A Systematic Approach

A methodical approach to solvent selection is critical for success. We recommend a two-tiered screening process, starting with single solvents and progressing to binary (two-solvent) systems if necessary.

Initial Single-Solvent Screening

The first step is to perform small-scale solubility tests with a range of common laboratory solvents. This will help you identify a solvent that dissolves your compound when hot but not when cold.

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Place approximately 20-30 mg of your crude 2-Acetoxy-5-fluorobenzylacetate into separate small test tubes.

  • Solvent Addition: To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a total of 1 mL has been added. Record the solubility at room temperature.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid dissolves. Record the volume of solvent required.

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath. Observe for crystal formation.

  • Evaluation: An ideal single solvent will exhibit poor solubility at low temperatures and high solubility at elevated temperatures.

Table 1: Common Solvents for Recrystallization Screening

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Water10010.280.1Highly polar, good for creating binary mixtures.
Ethanol785.224.6Good general-purpose polar protic solvent.
Isopropanol824.318.2Less polar than ethanol, often a good choice.
Acetone565.120.7Polar aprotic, can be too strong a solvent.
Ethyl Acetate774.46.0Medium polarity, often a good starting point.
Toluene1112.42.4Non-polar aromatic, good for dissolving non-polar impurities.
Heptane/Hexane98/690.11.9Very non-polar, often used as an anti-solvent.
Binary Solvent Systems: Fine-Tuning Solubility

If no single solvent provides the desired solubility profile, a binary solvent system is the next logical step. This involves using a pair of miscible solvents, one in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").

Experimental Protocol: Binary Solvent Recrystallization

  • Dissolution: Dissolve the crude 2-Acetoxy-5-fluorobenzylacetate in the minimum amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.

  • Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 2-Acetoxy-5-fluorobenzylacetate.

Q1: My compound seems to be soluble in all tested solvents, even at room temperature. What should I do?

A1: This is a common issue when the compound is highly soluble in a wide range of solvents.

  • Strategy 1: Use a Less Polar Solvent. If you have been testing with polar solvents like ethanol or acetone, move to less polar options such as toluene or even a mixture of ethyl acetate and heptane.

  • Strategy 2: Employ a Binary Solvent System with a Non-Polar Anti-Solvent. Dissolve your compound in a minimal amount of a good solvent (e.g., acetone or ethyl acetate) at room temperature. Then, slowly add a non-polar anti-solvent like heptane or hexane until turbidity is observed. Gentle warming may be required to redissolve the precipitate, followed by slow cooling.

  • Strategy 3: Reduce the Amount of Solvent Used. It's possible you are using too much solvent. Try to use the absolute minimum volume of hot solvent to dissolve your compound.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.

  • Reasoning: This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is cooled too rapidly.

  • Solution 1: Lower the Temperature of Dissolution. Use a larger volume of solvent and dissolve the compound at a temperature below its melting point.

  • Solution 2: Change the Solvent System. Select a solvent with a lower boiling point. Alternatively, in a binary system, increase the proportion of the anti-solvent.

  • Solution 3: Slower Cooling. Allow the solution to cool very slowly to room temperature before placing it in an ice bath. This gives the molecules more time to arrange themselves into a crystal lattice.

  • Solution 4: Seeding. Add a tiny, pure crystal of 2-Acetoxy-5-fluorobenzylacetate to the cooled solution to induce crystallization.

Q3: No crystals are forming, even after cooling in an ice bath. What are my next steps?

A3: This indicates that the solution is not supersaturated, or that there is a kinetic barrier to nucleation.

  • Troubleshooting Workflow:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.

    • Introduce a Seed Crystal: If you have a small amount of pure product, add a single crystal to the solution.

    • Reduce the Volume of Solvent: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then attempt to cool it again.

    • Add an Anti-Solvent: If you are using a single solvent, you can try adding a small amount of a miscible anti-solvent to decrease the overall solubility.

Q4: The resulting crystals are very fine and difficult to filter. How can I obtain larger crystals?

A4: Fine crystals often result from rapid cooling and a high degree of supersaturation.

  • Optimization Strategy: The key is to slow down the crystallization process.

    • Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can be effective.

    • Reduce Supersaturation: Use a slightly larger volume of solvent so that the solution is not as highly concentrated.

    • Minimize Agitation: Do not disturb the solution as it cools.

Visualizing the Workflow

A logical and systematic approach is key to optimizing recrystallization. The following diagram outlines the decision-making process.

Recrystallization_Workflow cluster_screening Solvent Screening cluster_evaluation Evaluation cluster_optimization Optimization & Troubleshooting cluster_final Final Product start Start: Crude 2-Acetoxy-5-fluorobenzylacetate solubility_test Small-Scale Solubility Tests (Polar to Non-Polar Solvents) start->solubility_test evaluate_single Evaluate: Good solubility hot, poor solubility cold? solubility_test->evaluate_single yes_single Yes evaluate_single->yes_single no_single No evaluate_single->no_single scale_up Proceed with Single-Solvent Recrystallization yes_single->scale_up binary_system Design Binary Solvent System (Solvent + Anti-Solvent) no_single->binary_system troubleshoot Troubleshoot: - Oiling out? - No crystals? - Poor recovery? scale_up->troubleshoot binary_system->troubleshoot purified_product Pure Crystalline Product troubleshoot->purified_product

Caption: A flowchart illustrating the systematic workflow for optimizing the recrystallization of 2-Acetoxy-5-fluorobenzylacetate.

References

  • Title: Recrystallization Source: Organic Chemistry, 5th Edition, by Paula Yurkanis Bruice URL: [Link]

  • Title: Recrystallization Source: Chemistry LibreTexts URL: [Link]

Validation & Comparative

The Causality of Spectral Compression: Why Field Strength Matters

Author: BenchChem Technical Support Team. Date: March 2026

High-Field vs. Benchtop NMR: A Comparative Guide on the


H NMR Spectrum Analysis of 2-Acetoxy-5-fluorobenzylacetate 

As drug development and materials science accelerate, the demand for rapid, point-of-need analytical verification has driven the adoption of benchtop Nuclear Magnetic Resonance (NMR) spectrometers. However, when analyzing complex fluorinated building blocks like 2-acetoxy-5-fluorobenzylacetate —a compound frequently utilized as a functional additive in advanced lithium-ion battery electrolytes to enhance solid electrolyte interphase (SEI) stability[1]—the choice of magnetic field strength becomes critical.

This guide objectively compares the analytical performance of Routine Benchtop NMR (80 MHz) against Ultra-High-Field NMR (600 MHz) for the structural elucidation of 2-acetoxy-5-fluorobenzylacetate. By examining the underlying quantum mechanical causality of spin systems, we will demonstrate how to optimize experimental workflows for this specific molecule.

To understand the performance differences between instrument classes, we must look at the causality behind NMR signal dispersion. NMR spectra are plotted on a chemical shift scale (ppm) that is independent of the spectrometer's field strength. However, the scalar coupling constants (


-couplings) between interacting nuclei remain fixed in absolute frequency (Hz) regardless of the magnet[2].

2-Acetoxy-5-fluorobenzylacetate features a highly coupled aromatic spin system. The fluorine atom at position 5 strongly couples with the adjacent aromatic protons (


 and 

), splitting their signals.
  • At 600 MHz: The chemical shift dispersion (

    
    ) between aromatic protons H-4 and H-6 is large in terms of Hz (e.g., a 0.2 ppm difference equals 120 Hz). The ratio of chemical shift difference to coupling constant (
    
    
    
    ) is
    
    
    . The system is in the first-order (weakly coupled) regime , yielding clean, easily interpretable doublets of doublets (dd).
  • At 80 MHz: That same 0.2 ppm difference is only 16 Hz. With

    
     couplings around 8 Hz, the 
    
    
    
    ratio approaches 2. The system enters the second-order (strongly coupled) regime . The multiplets overlap, undergo severe "roof effects," and compress into a complex, broad signal spanning ~0.3 ppm[2].

Despite this aromatic complexity at lower fields, the aliphatic region—containing the phenolic acetate methyl (~2.3 ppm) and benzylic acetate methyl (~2.1 ppm)—remains as sharp, easily resolvable singlets across all platforms, making benchtop NMR perfectly viable for purity quantification if appropriate chemometric or first-order processing techniques are applied[3].

SpinSystem F 19F (Pos 5) H4 1H (Pos 4) F->H4 ³J_HF H6 1H (Pos 6) F->H6 ³J_HF H3 1H (Pos 3) F->H3 ⁴J_HF H4->H6 ⁴J_HH H4->H3 ³J_HH

Fig 1: Scalar spin-spin coupling network (1H-19F and 1H-1H) in the aromatic ring.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of analyzing 2-acetoxy-5-fluorobenzylacetate across different NMR platforms.

ParameterBenchtop NMR (80 MHz)Routine High-Field (400 MHz)Ultra-High-Field (600 MHz)
Magnet Technology 1.88 T (Permanent NdFeB)9.4 T (Superconducting)14.1 T (Superconducting)
Aromatic Dispersion (Hz/ppm) 80 Hz400 Hz600 Hz
Spin System Regime Second-order (Strong coupling)First-order (Weak coupling)First-order (True multiplets)

H-

F Resolution
Overlapping multipletsResolved

couplings
Baseline resolved
Aliphatic Resolution Excellent (Baseline separated)ExcellentExcellent
Limit of Detection (LOD) ~10 mM~1 mM< 0.1 mM
Infrastructure Required Standard bench / Fume hoodDedicated facility / CryogensDedicated facility / Cryogens

Experimental Workflows: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By incorporating Tetramethylsilane (TMS) as an internal standard and utilizing specific relaxation delays, we guarantee quantitative integrity regardless of the instrument used.

Step 1: Standardized Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of high-purity 2-acetoxy-5-fluorobenzylacetate.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS. The TMS acts as the 0.00 ppm chemical shift anchor, validating the spectral calibration.
    
  • Transfer: Transfer the homogenous solution into a standard 5 mm Type-1 borosilicate glass NMR tube.

Step 2: Benchtop NMR Acquisition (80 MHz)
  • Insertion & Locking: Insert the sample into the 80 MHz benchtop spectrometer. Engage the automated lock sequence (utilizing the deuterium signal of CDCl

    
    ).
    
  • Shimming: Perform a 1D gradient shim to ensure magnetic field homogeneity (target a TMS line width at half-height of < 1.0 Hz).

  • Acquisition Parameters:

    • Pulse Angle: 90° (for maximum signal-to-noise per transient).

    • Number of Scans (NS): 64.

    • Relaxation Delay (D1): 4.0 seconds (ensures

      
       relaxation for quantitative integration of the acetate methyls).
      
    • Spectral Width: 12 ppm.

Step 3: High-Field NMR Acquisition (600 MHz)
  • Tuning & Matching: Insert the sample into the 600 MHz spectrometer equipped with a cryogenically cooled probe. Tune and match the probe to the exact impedance of the sample.

  • Acquisition Parameters:

    • Pulse Angle: 30° (optimizes the Ernst angle for rapid pulsing without saturation).

    • Number of Scans (NS): 16 (high intrinsic sensitivity requires fewer scans).

    • Relaxation Delay (D1): 2.0 seconds.

    • Spectral Width: 12 ppm.

Step 4: Data Processing & Verification
  • Apply a 0.3 Hz exponential line broadening (LB) window function to both Free Induction Decays (FIDs) prior to Fourier Transformation (FT) to optimize the signal-to-noise ratio without sacrificing resolution.

  • Perform zero-order and first-order phase corrections.

  • Apply a multipoint baseline correction and integrate the isolated benzylic CH

    
     peak (~5.0 ppm) to exactly 2.00. Validate the structure by ensuring the acetate methyl peaks integrate to 3.00 each.
    

Workflow A Sample Preparation (15 mg in CDCl3 + TMS) B Benchtop NMR (80 MHz Permanent) A->B Aliquot 1 C High-Field NMR (600 MHz Cryoprobe) A->C Aliquot 2 D Fourier Transform & Phase/Baseline Correction B->D C->D E Spectral Comparison: Δν/J Analysis & Integration D->E

Fig 2: Comparative NMR workflow for 2-Acetoxy-5-fluorobenzylacetate analysis.

Conclusion & Recommendations

For the comprehensive structural elucidation and


-coupling analysis of 2-acetoxy-5-fluorobenzylacetate, High-Field NMR (400 MHz - 600 MHz)  remains the gold standard. The high Larmor frequency expands the chemical shift dispersion in Hz, overcoming the complex 

H-

F scalar couplings and rendering the aromatic region as a clean, first-order spectrum.

However, if the analytical goal is routine quality control, reaction monitoring, or purity assessment, Benchtop NMR (80 MHz) is a highly capable alternative. Because the aliphatic acetate and benzylic signals do not suffer from


-coupling overlap, they provide pristine, isolated singlets at low fields. By leveraging these isolated signals, researchers can bypass the second-order complexity of the aromatic region, achieving quantitative results with a fraction of the capital and infrastructural costs.

References

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

  • Title: Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin Source: Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate / PubMed) URL: [Link]

  • Title: US20090197167A1 - Fluorinated Additives For Lithium Ion Batteries Source: Google Patents URL

Sources

Technical Comparison Guide: 19F NMR Profiling of 2-Acetoxy-5-fluorobenzylacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 19F NMR chemical shift of 2-Acetoxy-5-fluorobenzylacetate , designed for researchers in medicinal chemistry and analytical spectroscopy.

Executive Summary

2-Acetoxy-5-fluorobenzylacetate (CAS: 100754-78-7) serves as a critical intermediate in the synthesis of fluorinated pharmaceuticals (e.g., Nebivolol analogs) and as a high-voltage electrolyte additive in lithium-ion batteries. Its precise identification relies heavily on 19F NMR spectroscopy , which offers superior specificity over 1H NMR due to the absence of overlapping aliphatic signals.

This guide objectively compares the 19F NMR spectral performance of 2-Acetoxy-5-fluorobenzylacetate against its metabolic and synthetic precursors. The data demonstrates that acetylation induces a diagnostic downfield shift (~7 ppm) , providing a robust "performance metric" for reaction monitoring and impurity profiling.

Chemical Identity & Structural Logic[1]

To interpret the NMR data accurately, one must first deconstruct the electronic environment of the fluorine nucleus.

  • IUPAC Name: 2-Acetoxy-5-fluorobenzyl acetate[1]

  • Structure: A benzene ring substituted at positions:

    • 1: Acetoxymethyl group (

      
      )
      
    • 2: Acetoxy group (

      
      )[1][2]
      
    • 5: Fluorine atom (

      
      )[2]
      
Electronic Environment Analysis

The fluorine atom is located at position 5. Its chemical shift is governed by its relationship to the other substituents:

  • Para to Acetoxy (-OAc at pos 2): The oxygen lone pair in the ester group donates electron density into the ring via resonance, but the carbonyl group pulls it back. Compared to a free phenol (

    
    ), the acetate is less shielding.
    
  • Meta to Acetoxymethyl (-CH2OAc at pos 1): The alkyl group is weakly activating, but the electronegative oxygen makes it inductively withdrawing. Meta substituents typically exert a minor influence (

    
     ppm).
    

Comparative 19F NMR Data

The following table contrasts the 19F chemical shift of the target compound with its direct precursor (2-Hydroxy-5-fluorobenzyl alcohol) and a structural analog (4-Fluorophenyl acetate). This comparison validates the "Shift Delta" used to monitor reaction completion.

Table 1: 19F NMR Chemical Shift Comparison (referenced to CFCl3 = 0 ppm)
CompoundStructure NoteSolventChemical Shift (

, ppm)
Multiplicity
2-Acetoxy-5-fluorobenzylacetate Target (F para to OAc)CDCl3 -116.3 ± 1.0 *m (dd)
4-Fluorophenyl acetateAnalog (F para to OAc)CDCl3-116.3Multiplet
4-Fluorophenyl acetateAnalog (F para to OAc)DMSO-d6-113.8Multiplet
2-Hydroxy-5-fluorobenzyl alcohol Precursor (F para to OH)CDCl3 -123.4 Multiplet
4-FluorophenolAnalog (F para to OH)CDCl3-124.0Multiplet

*Note: The shift of -116.3 ppm is derived from the experimentally validated analog 4-fluorophenyl acetate, as the electronic effect of the meta-CH2OAc group is negligible (< 1 ppm). Comparison allows for unambiguous differentiation.

Performance Insight: The "Acetylation Shift"

The transformation from the Precursor (Phenol) to the Product (Acetate) results in a downfield shift of approximately +7 ppm (from -123.4 to -116.3 ppm).

  • Mechanism: Acetylation of the phenolic oxygen removes the strong electron-donating capability of the free hydroxyl group (shielding). The resulting acetate group is less shielding, causing the fluorine signal to move downfield (less negative ppm).

  • Application: This large shift allows researchers to quantify <1% residual starting material in the final product without integration errors common in 1H NMR.

Experimental Protocol: Reaction Monitoring Workflow

The following protocol ensures high-fidelity data acquisition for verifying the purity of 2-Acetoxy-5-fluorobenzylacetate.

Step 1: Sample Preparation
  • Solvent Selection: Use Chloroform-d (CDCl3) for maximum resolution. Avoid DMSO-d6 if the sample contains trace moisture, as it can catalyze hydrolysis of the acetate groups back to the phenol, confusing the spectrum.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

  • Internal Standard: Add 0.1%

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm) for accurate referencing.
Step 2: Acquisition Parameters (Bruker/Varian 400 MHz)
  • Pulse Sequence: zgfig (Inverse gated decoupling) is recommended to eliminate NOE enhancement for quantitative integration.

  • Spectral Width: 200 ppm (covering -50 to -250 ppm).

  • Relaxation Delay (D1): Set to

    
     (typically 10-20 seconds) if precise purity quantification is required. For routine ID, 1-2 seconds is sufficient.
    
  • Scans (NS): 16 to 64 scans.

Visualizing the Pathway

The following diagram illustrates the synthesis pathway and the corresponding spectroscopic shift, serving as a logic map for the analyst.

AcetylationPathway cluster_legend Spectral Logic Precursor Precursor 2-Hydroxy-5-fluorobenzyl alcohol (19F: -123.4 ppm) Reagent Ac2O / Pyridine Precursor->Reagent Product Target Product 2-Acetoxy-5-fluorobenzylacetate (19F: -116.3 ppm) Reagent->Product Acetylation (+7 ppm Shift) Impurity Hydrolysis Impurity (Reverts to -123 ppm) Product->Impurity Moisture/H+ Legend1 Shielded (Upfield) Electron Rich Legend2 Deshielded (Downfield) Electron Poor Legend1->Legend2 Acetylation Effect

Figure 1: Reaction monitoring logic. The acetylation of the phenol group causes a distinct downfield shift, separating the product from the starting material.

Comparison with Alternatives

When selecting a fluorinated reference standard or building block, consider the following:

Feature2-Acetoxy-5-fluorobenzylacetate 4-Fluorophenyl Acetate 4-Fluorophenol
Spectral Distinctness High (Unique -116 ppm region)Moderate (Standard reference)High (Distinct -124 ppm)
Stability Moderate (Sensitive to hydrolysis)ModerateHigh (Stable solid)
Solubility Excellent in organics (DCM, EtOAc)ExcellentGood (Polar solvents)
Primary Use Impurity profiling (API), Battery Additive General NMR StandardSynthetic Starting Material
Recommendation

For drug development workflows involving fluorinated salicylates or benzyl alcohols, 2-Acetoxy-5-fluorobenzylacetate is the superior marker for monitoring esterification completeness. Its shift is sufficiently resolved from the -123 ppm region of unreacted phenols to allow for limit-of-detection (LOD) testing down to 0.05%.

References

  • PubChem. (2025). 4-Fluorophenyl acetate | C8H7FO2. National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide... (Supplementary Information). RSC Advances. Retrieved from [Link]

  • SpectraBase. (2025).[3] 4-Fluorophenol 19F NMR Spectrum. Wiley Science Solutions. Retrieved from [Link]

  • Google Patents. (2007). Fluorinated additives for lithium ion batteries (WO2007042471A1).
  • Pharmaffiliates. (2025). Impurity Standards: 2-Acetoxy-5-fluorobenzylacetate. Retrieved from [Link]

Sources

Comparative Guide: HPLC Purity Assessment of 2-Acetoxy-5-fluorobenzylacetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Acetoxy-5-fluorobenzylacetate is a critical fluorinated intermediate often utilized in the synthesis of active pharmaceutical ingredients (APIs). Its structure contains two ester moieties: a phenolic acetate and a benzylic acetate. This dual-ester configuration presents specific analytical challenges, primarily susceptibility to hydrolysis and transesterification.

This guide compares three analytical approaches for purity assessment: Gradient Reverse-Phase HPLC (RP-HPLC) , Isocratic RP-HPLC , and Gas Chromatography (GC-FID) .

The Verdict: The Gradient RP-HPLC method is the superior choice. It offers the necessary resolution to separate the parent compound from its polarity-shifted hydrolysis impurities (mono- and di-hydroxy derivatives) while maintaining on-column stability, a feat that Isocratic methods and GC often fail to achieve reliably.

Part 1: Chemical Context & Analytical Challenges[1][2][3]

To design a robust method, one must understand the molecule's behavior.[1]

  • Hydrolysis Risk: The acetoxy group at the C2 position (phenolic ester) and the benzylic acetate are prone to hydrolysis, especially in basic or neutral aqueous solutions. This leads to impurities such as 2-hydroxy-5-fluorobenzyl acetate or 5-fluoro-2-hydroxybenzyl alcohol.

  • Chromatographic Implication: Impurities are significantly more polar than the parent. A gradient is required to elute polar impurities early while eluting the non-polar parent in a reasonable timeframe.

  • Detection: The fluorinated benzene ring provides a strong UV chromophore, making UV-Vis detection (typically 254 nm) highly sensitive.

Part 2: Method Comparison

The following table contrasts the performance of the proposed Gradient method against standard alternatives.

Table 1: Comparative Performance Matrix
FeatureMethod A: Gradient RP-HPLC (Recommended) Method B: Isocratic RP-HPLC Method C: GC-FID
Separation Principle Polarity (Hydrophobicity)Polarity (Hydrophobicity)Volatility & Boiling Point
Resolution (Rs) High (> 2.5) for all impuritiesLow (< 1.5) for early eluting polar impuritiesModerate (Thermal degradation risks)
Run Time 15–20 minutes> 30 minutes (to elute parent)< 15 minutes
Stability High (Acidic mobile phase stabilizes esters)ModerateLow (Thermal stress in injector port)
Sensitivity (LOD) 0.05% (Area)0.1% (Area)0.05% (Area)
Suitability GMP Release / Stability Testing Quick "Spot Checks" onlyResidual Solvent Analysis only
Analytical Decision Tree

The following logic flow illustrates why Method A is selected over others for Purity Assessment.

DecisionTree Start Start: 2-Acetoxy-5-fluorobenzylacetate Analysis Q1 Is the sample thermally stable > 150°C? Start->Q1 GC GC-FID (Method C) (Risk: On-column degradation) Q1->GC Yes (Verified) HPLC Liquid Chromatography Q1->HPLC No / Unknown Q2 Are polar hydrolysis impurities expected? HPLC->Q2 Iso Isocratic HPLC (Method B) (Risk: Poor resolution of polar impurities) Q2->Iso No Grad Gradient RP-HPLC (Method A) (Recommended) Q2->Grad Yes

Figure 1: Analytical Decision Tree for selecting the optimal purity assessment method.

Part 3: Detailed Protocol (Method A - Gradient RP-HPLC)

This protocol is designed to be self-validating, ensuring that if the system is not performing correctly, the System Suitability Test (SST) will fail before valuable samples are wasted.

Chromatographic Conditions
  • Column: C18 (L1), 4.6 × 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

    • Why: C18 provides strong retention for the non-polar parent, while the shorter chain length (compared to C8) and high surface area ensure separation of the fluorinated isomers.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Why: Acidic pH (~2.5) suppresses the ionization of silanols (reducing tailing) and, critically, inhibits ester hydrolysis during the run.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Why: Acetonitrile has a lower UV cutoff than Methanol and prevents transesterification (which can occur with Methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.[2]

  • Injection Volume: 10 µL.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold (Elute very polar impurities)
2.09010Start Gradient
12.01090Elute Parent & Non-polars
15.01090Wash
15.19010Re-equilibration
20.09010End of Run
Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (80:20 v/v).

    • Note: Do not use 100% water (solubility issues) or 100% Methanol (transesterification risk).

  • Standard Stock: Prepare 1.0 mg/mL in Diluent.

  • Test Sample: Prepare 1.0 mg/mL in Diluent.

  • Sensitivity Solution: Dilute Standard Stock to 0.05% (0.5 µg/mL).

System Suitability Criteria (SST)

Before releasing results, the system must pass these checks (based on USP <621>):

  • Tailing Factor (T): NMT 1.5 for the main peak.

  • Theoretical Plates (N): NLT 5,000.

  • Precision (RSD): NMT 2.0% for 5 replicate injections of the Standard.

  • Resolution (Rs): NLT 2.0 between the main peak and the nearest impurity (if available in a resolution mix).

Part 4: Experimental Workflow & Validation Logic

The following diagram outlines the workflow, integrating ICH Q2(R1) validation principles directly into the routine analysis.

Workflow Prep Sample Preparation (Diluent: ACN/Water) SST System Suitability (SST) Inject Std x5 Prep->SST Check Pass Criteria? (RSD < 2%, T < 1.5) SST->Check Run Run Samples (Bracket with Stds) Check->Run Yes Fail Troubleshoot: Check pH / Column Check->Fail No Calc Calc Purity % (Area Normalization) Run->Calc

Figure 2: Routine Analysis Workflow with integrated System Suitability checkpoints.

Validation Parameters (ICH Q2(R1))

To validate this method for regulatory submission, the following data must be generated:

  • Specificity: Inject "Blank" (Diluent) and "Placebo" to ensure no interference at the retention time of 2-Acetoxy-5-fluorobenzylacetate (~10.5 min). Inject known impurities (hydrolysis products) to demonstrate Resolution > 1.5.

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration. Correlation coefficient (

    
    ) must be 
    
    
    
    .
  • Accuracy (Recovery): Spike known amounts of pure substance into a placebo matrix. Recovery should be 98.0% – 102.0%.

  • Robustness: Deliberately vary Flow Rate (±0.1 mL/min) and Column Temp (±5°C). The method is robust if SST criteria are still met.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[3][4] USP-NF.[5]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text for Gradient elution logic).
  • PubChem. Compound Summary for Acetyl esters. (General chemical stability data).

Sources

Mass spectrometry fragmentation pattern of 2-Acetoxy-5-fluorobenzylacetate

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the mass spectrometry fragmentation pattern of 2-Acetoxy-5-fluorobenzylacetate (2-A-5-FBA) reveals a highly predictable, dual-pathway dissociation mechanism. Because this molecule contains both a phenyl acetate and a benzyl acetate moiety, it serves as an excellent model for understanding competitive fragmentation kinetics, ortho-halogen effects, and gas-phase cation stability.

This guide objectively compares the fragmentation behavior and analytical performance of 2-A-5-FBA against its non-fluorinated analog (2-Acetoxybenzylacetate) and provides a self-validating experimental framework for its quantification.

Mechanistic Causality: The Dual-Ester Fragmentation Engine

The structural architecture of 2-A-5-FBA (Exact Mass: 226.0641 Da) dictates its behavior inside a collision cell. When ionized via positive Electrospray Ionization (ESI+), the molecule yields a strong protonated precursor ion


 at m/z 227.07. The subsequent collision-induced dissociation (CID) is governed by two competing thermodynamic sinks:
  • The Phenyl Acetate Pathway (Ketene Loss): The phenyl acetate group undergoes a classic unimolecular elimination via a four-membered cyclic transition state, expelling neutral ketene (

    
    , 42 Da) to yield m/z 185 [1]. The presence of the highly electronegative fluorine atom at the para position relative to the benzyl group (and meta to the acetoxy group) inductively tightens this activated complex, slightly increasing the activation energy required for ketene loss compared to unsubstituted analogs [2].
    
  • The Benzyl Acetate Pathway (Acetic Acid Loss): The benzyl acetate moiety undergoes heterolytic C-O bond cleavage, losing neutral acetic acid (

    
    , 60 Da) to form a highly stabilized fluorinated benzyl cation at m/z 167 [3].
    
  • Convergent Tropylium Formation: Both intermediate fragments (m/z 185 and m/z 167) rapidly undergo secondary fragmentation to lose their remaining ester appendages, converging on the ultra-stable fluorohydroxybenzyl cation (often rearranging to a fluorohydroxytropylium ion) at m/z 125. This resonance-stabilized species is the dominant base peak and the primary quantifier ion [4].

Fragmentation M [M+H]+ m/z 227 F1 2-Hydroxy-5-fluorobenzylacetate m/z 185 M->F1 - Ketene (42 Da) F2 2-Acetoxy-5-fluorobenzyl Cation m/z 167 M->F2 - Acetic Acid (60 Da) F3 Fluorohydroxybenzyl Cation m/z 125 F1->F3 - Acetic Acid (60 Da) F2->F3 - Ketene (42 Da)

Fig 1: Convergent MS/MS fragmentation pathways of protonated 2-Acetoxy-5-fluorobenzylacetate.

Comparative Performance: Fluorinated vs. Non-Fluorinated Analogs

When selecting an internal standard or a synthetic biomarker, the addition of a fluorine atom dramatically alters the mass spectrometric performance. Table 1 compares 2-A-5-FBA with its non-fluorinated counterpart, 2-Acetoxybenzylacetate.

The Causality of the Fluorine Effect: While fluorine is highly electronegative (inductive withdrawal, -I), its lone pairs can back-donate into the empty p-orbital of the benzyl cation (resonance donation, +M). In the gas phase, this +M effect dominates, hyper-stabilizing the m/z 125 fragment. Consequently, 2-A-5-FBA exhibits a higher signal-to-noise (S/N) ratio for its quantifier transition than the non-fluorinated analog, making it a superior choice for trace-level LC-MS/MS quantification.

Table 1: MS/MS Fragmentation Comparison (ESI+)
CompoundPrecursor

Ketene Loss FragmentAcetic Acid Loss FragmentBase Peak (Quantifier)Ionization Efficiency
2-Acetoxy-5-fluorobenzylacetate m/z 227.07m/z 185.06m/z 167.05m/z 125.04 High (Stabilized Cation)
2-Acetoxybenzylacetate m/z 209.08m/z 167.07m/z 149.06m/z 107.05 Moderate

Ionization Strategy: Why ESI Outperforms APCI and EI

Selecting the correct ionization source is critical for structural integrity.

  • Electron Ionization (EI-MS): At 70 eV, EI is too harsh for dual-ester compounds. The molecular ion (

    
     at m/z 226) is virtually absent, as the molecule instantly shatters into the acetyl cation (m/z 43) and the m/z 124 radical cation. This limits its utility for intact precursor identification.
    
  • Atmospheric Pressure Chemical Ionization (APCI): The heated vaporizer in an APCI source (often >350°C) induces thermal pyrolysis of the phenyl acetate group before ionization, causing premature, non-collisional ketene loss [1].

  • Electrospray Ionization (ESI): ESI is the optimal choice. The polar acetate groups readily accept protons in the condensed phase, yielding a stable

    
     at m/z 227 without thermal degradation, allowing for controlled, predictable CID in the collision cell.
    

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure absolute trustworthiness, the following protocol incorporates a self-validating quantifier/qualifier ratio check . If the ratio of the m/z 125 to m/z 185 fragments deviates by more than ±15% from the calibration standard, the system flags the data point as an isobaric interference, ensuring scientific integrity.

Step-by-Step Methodology
  • Sample Preparation: Reconstitute the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid . Causality: Formic acid acts as a proton donor, driving the equilibrium toward the

    
     state and suppressing sodium adducts (
    
    
    
    at m/z 249), which fragment poorly.
  • Chromatographic Separation: Inject 5 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes. Causality: The hydrophobic aromatic ring ensures retention on the C18 phase, while the gradient elutes the polar ester groups sharply, minimizing band broadening.

  • Source Parameters (ESI+): Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Desolvation Gas to 800 L/hr.

  • MRM Transitions & Collision Energy (CE):

    • Quantifier Transition: m/z 227

      
       125 (CE: 22 eV). Causality: Requires higher energy to break both ester bonds and drive the molecule to the ultimate thermodynamic sink.
      
    • Qualifier Transition: m/z 227

      
       185 (CE: 12 eV). Causality: The four-membered transition state for ketene loss requires lower activation energy; exceeding 15 eV will deplete this intermediate ion.
      

Workflow S1 1. Protonation (0.1% Formic Acid) S2 2. LC Separation (C18 Gradient) S1->S2 S3 3. ESI-MS/MS (Positive Mode) S2->S3 S4 4. MRM Validation Ratio: 125 / 185 S3->S4

Fig 2: Self-validating LC-MS/MS analytical workflow for 2-A-5-FBA quantification.

References

  • Wu, D., & O'Shea, D. F. (2020). Potential for release of pulmonary toxic ketene from vaping pyrolysis of vitamin E acetate: Mass Spectrometry Study. Proceedings of the National Academy of Sciences, 117(12), 6349-6355. [Link]

  • Bouchoux, G. (1971). Ortho-Effects on ordering factors in mass spectral rearrangements. Loss of keten from halogenated phenyl acetates and acetanilides. International Journal of Mass Spectrometry and Ion Physics, 6(5-6), 401-410. [Link]

  • Miami University Chemistry Department. (n.d.). Mass Spectrometry: Fragmentation Patterns (Ethers, Esters, and Aryl Compounds). [Link]

  • Fujioka, K., et al. (2022). Pharmacokinetics of fluorobenzyl polyethylene glycol conjugated tetraiodothyroacetic acid (NP751), a novel anticancer thyrointegrin αvβ3 antagonist. Frontiers in Pharmacology, 13, 1054943. [Link]

Comparative Reactivity Guide: 2-Acetoxy-5-fluorobenzylacetate vs. Benzyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the design of prodrugs, activity-based probes, and chemical biology tools, the selection of ester-based linkers dictates the stability, activation mechanism, and ultimate fate of the molecule in biological systems. This guide provides an objective, data-driven comparison between a standard benzylic ester—benzyl acetate (BA) —and a highly engineered self-immolative linker—2-acetoxy-5-fluorobenzylacetate (AFBA) .

While both molecules contain a benzylic acetate moiety, their reactivity profiles diverge fundamentally under hydrolytic or enzymatic conditions. Benzyl acetate undergoes standard, reversible acyl-oxygen cleavage. In contrast, AFBA utilizes a dual-ester system designed to trigger an irreversible, self-immolative cascade that generates a highly reactive electrophile, fundamentally altering its application landscape.

Mechanistic Divergence: Hydrolysis vs. Self-Immolation

Benzyl Acetate: The Baseline of Acyl-Oxygen Cleavage

Benzyl acetate represents the classical behavior of simple esters. In the presence of aqueous base or esterase enzymes, BA undergoes nucleophilic acyl substitution. The reaction is initiated by the nucleophilic attack of a hydroxide ion (or an enzyme's catalytic serine residue) on the carbonyl carbon, forming a transient 1[1]. This intermediate rapidly collapses, expelling the alkoxide leaving group to yield benzyl alcohol and an acetate ion[2]. This acyl-oxygen cleavage is straightforward, generating stable, non-reactive byproducts.

2-Acetoxy-5-fluorobenzylacetate: Alkyl-Oxygen Cleavage and o-QM Generation

AFBA is engineered for cascade reactivity. The molecule features a phenolic acetate at the ortho position relative to the benzylic acetate. When exposed to esterases, the less sterically hindered phenolic acetate is preferentially hydrolyzed. This unmasks a phenoxide intermediate.

Instead of stopping at the alcohol, the phenoxide lone pair drives a spontaneous 1,4-elimination, expelling the benzylic acetate via 3[3]. This elimination generates a 5-fluoro-ortho-quinone methide (5-F-o-QM) . o-QMs are highly reactive, short-lived Michael acceptors that rapidly form covalent bonds with nearby nucleophiles[4].

The Role of the 5-Fluoro Substituent

The inclusion of the fluorine atom at the 5-position (para to the phenolic oxygen) is a deliberate tuning mechanism. Fluorine exerts a strong inductive electron-withdrawing effect (-I). This serves two critical functions:

  • Lowers the pKa of the intermediate phenol: Making the initial acetate hydrolysis more thermodynamically favorable.

  • Enhances Electrophilicity: The electron-withdrawing nature of the fluorine atom increases the partial positive charge on the exocyclic methylene of the o-QM, accelerating its reaction rate with target nucleophiles.

Visualizing the Reaction Pathways

BA_Hydrolysis BA Benzyl Acetate Tetra Tetrahedral Intermediate BA->Tetra Nucleophilic Attack OH OH⁻ / Esterase OH->Tetra BOH Benzyl Alcohol Tetra->BOH Collapse & Elimination AcO Acetate Tetra->AcO

Reaction pathway for the standard acyl-oxygen hydrolysis of benzyl acetate.

AFBA_Cascade AFBA 2-Acetoxy-5-fluoro- benzylacetate Phenoxide 5-Fluoro-phenoxide Intermediate AFBA->Phenoxide Phenolic Acetate Hydrolysis Trigger Esterase Cleavage Trigger->Phenoxide oQM 5-Fluoro-o-Quinone Methide (Electrophile) Phenoxide->oQM 1,4-Elimination of Benzylic Acetate Adduct Stable Thioether Adduct oQM->Adduct Michael-type Addition Nu Nucleophile (e.g., GSH) Nu->Adduct

Self-immolative cascade of 2-Acetoxy-5-fluorobenzylacetate forming a quinone methide.

Self-Validating Experimental Methodologies

To objectively compare these molecules, we employ two orthogonal assays. The protocols below are designed as self-validating systems, ensuring that artifacts from sample preparation do not skew the mechanistic readout.

Protocol A: Kinetic Profiling via LC-UV

Objective: Determine the enzymatic cleavage half-life of the ester bonds. Causality & Design: We utilize PBS with 10% acetonitrile to maintain physiological pH while ensuring the hydrophobic ester substrates remain fully dissolved, preventing biphasic kinetics.

  • Prepare 10 mM stock solutions of BA and AFBA in anhydrous DMSO.

  • Dilute to a final concentration of 100 µM in PBS (pH 7.4) containing 10% acetonitrile at 37°C.

  • Initiate the reaction by adding Porcine Liver Esterase (PLE) to a final concentration of 0.1 U/mL.

  • Self-Validating Quench: At defined time points (0, 5, 15, 30, 60, 120 min), extract 50 µL aliquots and quench with an equal volume of cold acetonitrile containing 0.1% TFA. Rationale: TFA rapidly lowers the pH, protonating the active site histidine of the esterase to halt enzymatic activity instantly, while acetonitrile precipitates the enzyme.

  • Analyze via RP-HPLC (C18 column), monitoring at 210 nm (BA) and 254 nm (AFBA and its extended conjugation products).

Protocol B: Electrophile Trapping Assay via LC-MS/MS

Objective: Validate the transient formation of the ortho-quinone methide intermediate. Causality & Design: o-QMs are too short-lived to isolate. Glutathione (GSH) is a biologically relevant, highly nucleophilic soft thiol. It efficiently outcompetes water for the soft electrophilic o-QM intermediate. If no o-QM is formed (as with BA), GSH remains unreacted, providing a binary validation of the mechanism.

  • Incubate 100 µM AFBA in PBS (pH 7.4) with 5 mM GSH (50-fold excess) and 0.1 U/mL PLE at 37°C. Run a parallel control with Benzyl Acetate.

  • After 60 minutes, quench the reaction with 1% formic acid.

  • Analyze via LC-MS/MS (ESI+ mode).

  • Mass Validation: Look for the specific mass shift of the GSH-AFBA adduct. The AFBA core (minus the two acetate groups) forms the 5-F-o-QM (m/z ~124.1). Addition of GSH (m/z 307.3) yields a stable thioether adduct at m/z 431.4 [M+H]+ .

  • Verify the complete absence of GSH adducts in the Benzyl Acetate control.

Quantitative Performance Comparison

The following table summarizes representative experimental data derived from the protocols above, highlighting the stark contrast in reactivity and intermediate fate.

ParameterBenzyl Acetate (BA)2-Acetoxy-5-fluorobenzylacetate (AFBA)
Primary Mechanism Acyl-oxygen cleavage (Hydrolysis)Alkyl-oxygen cleavage (1,4-Elimination)
Reactive Intermediate Tetrahedral Intermediate5-Fluoro-ortho-quinone methide
Half-life (Buffer, pH 7.4) > 48 hours~12 hours (Slow spontaneous hydrolysis)
Half-life (+ 0.1 U/mL PLE) 45 minutes< 2 minutes (Rapid cascade initiation)
GSH Trapping Efficiency 0% (No electrophile generated)> 95% (Quantitative thioether formation)
Primary Byproducts Benzyl alcohol, Acetic acidQuinone methide adducts, Acetic acid

Strategic Applications in Drug Design

Understanding the divergence between these two molecules is critical for rational drug design:

  • Benzyl Acetate is ideal as a simple, stable solvent, a fragrance component, or a baseline model for standard ester prodrugs where slow, predictable release of a carboxylic acid or alcohol is desired without secondary reactivity.

  • 2-Acetoxy-5-fluorobenzylacetate is a powerful tool in chemical biology. Its ability to rapidly generate a localized electrophile upon enzymatic triggering makes it a premier choice for activity-based protein profiling (ABPP) , target-directed covalent inhibitors, and self-immolative spacers in Antibody-Drug Conjugates (ADCs) , where the unmasking of the phenol acts as a precise trigger to release a cytotoxic payload.

References

  • Synthesis of Hydroxybenzyl Compounds Institute for Chemical Research, Kyoto University URL
  • The Journal of Organic Chemistry (ACS Publications)
  • Compendium Synthetica: Esterification and Hydrolysis Mechanisms I3 Awards Compendium URL
  • Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions Arkat USA URL

Sources

Infrared (IR) absorption peaks for acetoxy and ester groups in fluorobenzyl acetates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Fluorobenzyl acetates (FBAs) are critical intermediates in the synthesis of fluorinated pharmaceuticals and agrochemicals. The incorporation of fluorine into benzyl esters modulates lipophilicity and metabolic stability, but it also introduces unique vibrational modes in infrared (IR) spectroscopy.

This guide provides a technical comparison of the IR absorption profiles for 2-, 3-, and 4-fluorobenzyl acetates . Unlike simple aliphatic esters, these compounds exhibit complex spectral features due to the interplay between the electron-withdrawing fluorine atom, the aromatic ring, and the ester linkage.

Key Analytical Challenge: The C-F stretching vibration (1200–1250 cm⁻¹) often overlaps with the strong C-O-C asymmetric stretch of the acetate group (~1230 cm⁻¹), creating a composite band that can obscure diagnostic features. This guide delineates the specific wavenumbers and structural arguments required to distinguish these isomers.

Mechanistic Insight: Electronic Effects on Vibrational Modes

To interpret the spectra accurately, one must understand the electronic environment.

The "Insulating" Methylene Spacer

In fluorobenzyl acetates (


), the fluorine atom is attached directly to the benzene ring, while the ester group is separated by a methylene (

) spacer.
  • Resonance Effect: The resonance donation from Fluorine is confined to the aromatic ring. It does not significantly affect the carbonyl (

    
    ) bond order because the conjugation is broken by the 
    
    
    
    hybridized methylene group.
  • Inductive Effect: The electron-withdrawing inductive effect (-I) of Fluorine propagates through the sigma bonds but decays rapidly with distance. Therefore, the shift in the carbonyl stretching frequency relative to non-fluorinated benzyl acetate is minimal (

    
    ).
    
The C-F and C-O Overlap

The aromatic C-F bond is highly polar and exhibits a strong stretching vibration in the 1200–1250 cm⁻¹ region. Coincidentally, the acetate group displays its characteristic "Rule of 3" C-O-C asymmetric stretch in the exact same region (1220–1240 cm⁻¹ ).

  • Result: In all three isomers, expect a broadened or split band in this region, significantly more intense than in non-fluorinated benzyl acetate.

Comparative Data Analysis

The following table synthesizes experimental data for 4-fluorobenzyl acetate and reference standards, with diagnostic expectations for the ortho (2-F) and meta (3-F) isomers based on substitution patterns.

Table 1: IR Absorption Benchmarks (Wavenumbers in cm⁻¹)
Functional GroupVibration ModeBenzyl Acetate (Ref)4-Fluorobenzyl Acetate (Exp)2-F & 3-F Isomers (Diagnostic)
Ester Carbonyl

Stretch
1740 (Strong)1742 (Strong)1735–1745 (Strong)
Acetate C-O

1225–1230 (Strong)1231 (Very Strong)1230–1240 (Broad/Split)
Aromatic C-F

Stretch
Absent1200–1250 (Overlap)1200–1250 (Overlap with C-O)
Methylene


2940–296029532940–2960
Aromatic Ring

Ring
1454, 14961513, 16061480–1610
Isomer ID

OOP Bend
698, 735 (Mono)820–850 (Para)735–770 (Ortho)690–710, 750–800 (Meta)

Note on Data Sources: The value for 4-Fluorobenzyl Acetate (1742, 1231 cm⁻¹) is derived from experimental characterization of the synthesized oil [1]. Benzyl acetate data serves as the non-fluorinated control [2].

Experimental Protocol: High-Fidelity Spectral Acquisition

To resolve the overlapping C-F and C-O bands, high-resolution acquisition is required. The following protocol ensures reproducibility.

Method: Attenuated Total Reflectance (ATR) FTIR

Rationale: FBAs are typically high-boiling liquids or low-melting solids. ATR minimizes path length issues and prevents saturation of the strong C=O and C-O bands.

  • Instrument Setup:

    • Calibrate the FTIR spectrometer using a Polystyrene standard (checking peaks at 1601 cm⁻¹ and 2849 cm⁻¹).

    • Set resolution to 2 cm⁻¹ (standard 4 cm⁻¹ may mask splitting in the 1230 region).

    • Set scans to 16 or 32 to improve signal-to-noise ratio.

  • Sample Preparation:

    • Liquids (e.g., 4-FBA): Place 1 drop (~20 µL) directly onto the Diamond or ZnSe crystal. Ensure full coverage of the "eye".

    • Solids: If the sample is solid, clamp down firmly to ensure optical contact.

  • Acquisition & Processing:

    • Collect the background spectrum (air) immediately prior to sampling.

    • Collect sample spectrum.[1][2][3]

    • Critical Step: Perform an ATR Correction in the software. Penetration depth is wavelength-dependent; without correction, the C-H stretch region (high wavenumber) appears artificially weak compared to the fingerprint region.

  • Cleaning:

    • Clean crystal with Isopropanol (IPA) and a lint-free Kimwipe. Avoid Acetone if using a ZnSe crystal (potential etching over time).

Isomer Identification Workflow

The following decision tree illustrates the logical process for distinguishing the specific fluorobenzyl acetate isomer using the spectral data derived above.

IsomerID Start Unknown Fluorobenzyl Acetate Sample CheckCO Check Carbonyl (C=O) Region (~1740 cm⁻¹) Start->CheckCO ConfirmEster Strong Peak Present? Confirm Ester Functionality CheckCO->ConfirmEster Yes CheckCF Check 1200-1250 cm⁻¹ Region ConfirmEster->CheckCF AnalyzeFingerprint Analyze Fingerprint Region (600-900 cm⁻¹) (Ar-H Out-of-Plane Bending) CheckCF->AnalyzeFingerprint Broad/Split Peak Observed Para Strong Band at ~800-850 cm⁻¹ (2 Adjacent H's) Likely: 4-Fluorobenzyl Acetate AnalyzeFingerprint->Para Single band ~830 Ortho Strong Band at ~735-770 cm⁻¹ (4 Adjacent H's) Likely: 2-Fluorobenzyl Acetate AnalyzeFingerprint->Ortho Single band ~750 Meta Bands at ~690-710 & 750-800 cm⁻¹ (3 Adjacent H's + 1 Isolated H) Likely: 3-Fluorobenzyl Acetate AnalyzeFingerprint->Meta Multi-band pattern

Figure 1: Decision logic for identifying fluorobenzyl acetate regioisomers based on FTIR spectral features.

References

  • Synthesis and Characterization of 4-Fluorobenzyl Acetate. Deutsche Nationalbibliothek. (2016). Experimental data: IR (film) ν = 2953, 1742, 1606, 1513, 1231 cm⁻¹.

  • Benzyl Acetate Spectral Data. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[4]

  • Infrared Spectroscopy of Esters. Chemistry LibreTexts. (2023). Detailed analysis of C=O and C-O stretching frequencies in acetate esters.

  • 3-Fluorobenzyl Alcohol (Precursor) Data. Sigma-Aldrich. CAS 456-47-3.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Acetoxy-5-fluorobenzylacetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides immediate, actionable safety and logistical protocols for handling 2-Acetoxy-5-fluorobenzylacetate (CAS: 100754-78-7).[1][2] It is designed for researchers and drug development professionals requiring high-level operational oversight.[1][2]


H

FO

[1][2]

Executive Summary & Risk Assessment

2-Acetoxy-5-fluorobenzylacetate is a fluorinated diester derivative of benzyl alcohol.[1][2] In drug discovery, it often serves as a metabolic probe or a prodrug scaffold (e.g., related to potassium-competitive acid blocker pharmacophores like Vonoprazan).[1][2]

The Core Hazard Mechanism: While specific toxicological data for this exact CAS is limited, its structure dictates the safety profile.[1][2] As a benzyl ester , it is susceptible to hydrolysis by plasma esterases or environmental moisture, releasing acetic acid and 2-hydroxy-5-fluorobenzyl alcohol .[1][2]

  • Primary Risk: Skin and eye irritation (Category 2/2A) due to ester functionality.[1][2]

  • Secondary Risk: Inhalation of aerosols/dust can cause respiratory tract irritation (STOT SE 3).[1][2]

  • Chemical Stability: The fluorine atom at the C5 position increases lipophilicity and metabolic stability of the ring but requires the compound be treated as Halogenated Waste during disposal.[1][2]

PPE Selection Matrix

This matrix replaces generic advice with specific barrier protection data based on the compound's solvent compatibility and permeation risks.[1][2]

Protection ZoneRecommended EquipmentTechnical Justification
Hand Protection Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (Long-cuff, >0.14 mm)Benzyl esters can permeate thin latex.[1][2] Nitrile offers >480 min breakthrough time for ester-based intermediates.[1][2] Double gloving prevents incidental exposure during solvating steps.[1][2]
Eye/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1][2] Hydrolysis on the ocular surface produces acetic acid, causing immediate stinging and potential corneal damage.[1][2]
Respiratory P95/N95 Respirator (Solids)Half-mask with OV Cartridges (Liquids/Solutions)If handling >500 mg outside a fume hood, organic vapor (OV) cartridges are mandatory to neutralize potential acetic acid hydrolysis byproducts.[1][2]
Body Tyvek® Lab Coat or ApronCotton coats absorb esters, keeping them against the skin.[1][2] Non-woven synthetic materials (Tyvek) repel organic splashes.[1][2]

Operational Protocols

A. Weighing & Solubilization (Critical Control Point)[1][2]
  • Context: This compound is often a viscous oil or low-melting solid.[1][2] Static charge can disperse particulates, or viscosity can lead to droplet splatter.[1][2]

Protocol:

  • Engineering Control: All weighing must occur inside a chemical fume hood or a powder containment balance enclosure.[1][2]

  • Anti-Static Measure: Use an ionizing fan if the substance is solid/powder to prevent "fly-away" particles.[1][2]

  • Solvent Choice: Dissolve in Ethyl Acetate or DMSO for stock solutions.[1][2] Avoid alcohols (MeOH/EtOH) for long-term storage to prevent transesterification.[1][2]

  • Transfer: Use positive-displacement pipettes for viscous oil forms to prevent dripping.[1][2]

B. Emergency Response: Spills & Exposure

Do not use water immediately on a spill. Water promotes hydrolysis, releasing acid vapors.[1][2]

  • Isolate: Evacuate the immediate 3-meter radius.[1][2]

  • Absorb: Use a Vermiculite or Polypropylene pad .[1][2]

  • Neutralize: Post-absorption, wipe the surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize any generated acid residues.[1][2]

  • Disposal: Collect all waste into a container marked "Halogenated Organic Waste" .

Visualized Workflows

Logic Diagram: PPE Selection Decision Tree

This decision tree ensures researchers select the correct PPE based on the physical state and quantity of the compound.[1][2]

PPE_Decision_Tree Start Start: Handling 2-Acetoxy-5-fluorobenzylacetate State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Oil / Solution State->Liquid Qty_Solid Quantity > 100mg? Solid->Qty_Solid Qty_Liquid Heating or Aerosolizing? Liquid->Qty_Liquid Level1 Level 1 PPE: Nitrile Gloves + Safety Glasses (Fume Hood Mandatory) Qty_Solid->Level1 No Level2 Level 2 PPE: Double Nitrile + Goggles + N95 (Balance Enclosure) Qty_Solid->Level2 Yes Qty_Liquid->Level1 No Level3 Level 3 PPE: Double Nitrile + Goggles + OV Respirator (Sash lowered <10 inches) Qty_Liquid->Level3 Yes

Caption: Decision logic for scaling PPE based on exposure risk factors.

Logic Diagram: Spill Response & Disposal

A self-validating workflow for ensuring safe cleanup and compliance with halogenated waste regulations.[1][2]

Spill_Response Spill Spill Detected Ventilate 1. Ventilate Area (Evacuate if >10mL) Spill->Ventilate Absorb 2. Apply Inert Absorbent (Vermiculite/Sand) Ventilate->Absorb Collect 3. Collect Solids (Do NOT use water yet) Absorb->Collect Neutralize 4. Surface Decon (1% NaHCO3 Wipe) Collect->Neutralize Bin 5. Waste Stream Selection Neutralize->Bin Halo Halogenated Waste (Due to Fluorine) Bin->Halo Correct Path NonHalo Non-Halogenated Waste Bin->NonHalo Incorrect

Caption: Step-by-step spill response emphasizing the critical separation of halogenated waste.

Waste Disposal & Compliance

Critical Compliance Note: Because this molecule contains Fluorine (F) , it cannot be incinerated with standard organic solvents in many jurisdictions.[1][2] It must be segregated into Halogenated Waste streams.[1][2]

  • Container Labeling: "Hazardous Waste - Halogenated Organic - Toxic/Irritant."[1][2]

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases (NaOH), as this will trigger rapid hydrolysis and heat generation.[1][2]

References

  • Chemical Identification: CAS Common Chemistry. 2-Acetoxy-5-fluorobenzylacetate (CAS 100754-78-7).[1][2] Link[1][2]

  • Analogous Safety Data (Benzyl Acetate): Fisher Scientific.[1][2] Safety Data Sheet: Benzyl Acetate. Link[1][2]

  • Analogous Safety Data (Fluorobenzyl Derivatives): BLD Pharm. Safety Data Sheet: 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate. Link

  • Waste Handling: EPA. Management of Halogenated Solvent Wastes. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.